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  • Product: 3-Amino-4-sulfamoylbenzamide
  • CAS: 1394040-08-4

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-Amino-4-sulfamoylbenzamide in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-Amino-4-sulfamoylbenzamide Introduction: The 3-Amino-4-sulfamoylbenzamide Scaffold In the landscape of modern medicinal chemistry, the identification a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-Amino-4-sulfamoylbenzamide

Introduction: The 3-Amino-4-sulfamoylbenzamide Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of versatile molecular scaffolds are paramount to the successful development of novel therapeutic agents. The 3-Amino-4-sulfamoylbenzamide structure represents such a scaffold, belonging to the broader class of benzenesulfonamides, which have been a cornerstone of drug discovery for decades.[1][2] This guide provides an in-depth exploration of the primary in vitro mechanism of action for this compound class, focusing on its well-established role as a potent inhibitor of carbonic anhydrases, and delves into the essential experimental protocols required to characterize this activity.

The unique arrangement of its functional groups—a primary sulfonamide, an aromatic amine, and a benzamide—provides a rich platform for chemical modification.[3] This allows for fine-tuning of physicochemical properties and biological activity, enabling the rational design of drugs with improved potency, selectivity, and pharmacokinetic profiles.[3][4]

cluster_0 3-Amino-4-sulfamoylbenzamide Core Structure cluster_1 Key Functional Groups mol sulfonamide Primary Sulfonamide (-SO2NH2) Zinc-Binding Group mol->sulfonamide 1 amino Amino Group (-NH2) Scaffold Modification Point mol->amino 2 benzamide Benzamide Moiety (-CONH2) Vector for Selectivity mol->benzamide 3

Caption: Core structure and key functional groups of 3-Amino-4-sulfamoylbenzamide.

Part 1: The Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most extensively characterized mechanism of action for the sulfamoylbenzamide scaffold is the inhibition of carbonic anhydrases (CAs).

The Target: A Family of Ubiquitous Metalloenzymes

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc-containing metalloenzymes that are fundamental to life.[5] They catalyze a simple yet vital physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] Different human CA isozymes (of which there are at least 15) are expressed in various tissues and play critical roles in pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis.[5] Consequently, the inhibition of specific CA isozymes is a validated therapeutic strategy for a range of disorders, including glaucoma, epilepsy, edema, and certain types of cancer.[1][6][7]

The Molecular Interaction: A Classic Example of Zinc-Binding Inhibition

The inhibitory action of 3-Amino-4-sulfamoylbenzamide and related compounds is a direct consequence of the primary sulfonamide moiety (-SO₂NH₂). The catalytic cycle of CA involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a CO₂ molecule. Sulfonamide inhibitors function by directly competing with the substrate and interfering with this cycle.

The nitrogen atom of the deprotonated sulfonamide group (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the catalytic core of the enzyme's active site. This high-affinity interaction displaces the catalytically essential zinc-hydroxide species, effectively shutting down the enzyme's hydrating activity. The remainder of the inhibitor molecule, including the benzamide portion, extends outwards from the active site, where its interactions with surrounding amino acid residues dictate the inhibitor's affinity and, crucially, its selectivity for different CA isozymes.[6]

G cluster_0 CA Active Site (Normal Function) cluster_1 CA Active Site (Inhibited) ZN_active Zn²⁺ OH_active ⁻OH ZN_active->OH_active bound HCO3 HCO₃⁻ Product ZN_active->HCO3 catalysis CO2 CO₂ Substrate CO2->ZN_active approaches ZN_inhibited Zn²⁺ CO2_blocked ZN_inhibited->CO2_blocked Substrate Access Blocked Sulfonamide Sulfonamide Inhibitor (R-SO₂NH⁻) Sulfonamide->ZN_inhibited coordinates

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide-based compound.

Part 2: In Vitro Methodologies for Characterization

To rigorously define the mechanism of a potential CA inhibitor in vitro, a series of quantitative assays must be performed. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Enzyme Inhibition Kinetics: Colorimetric Esterase Activity Assay

This high-throughput compatible assay measures the esterase activity of CA, which is inhibited in the presence of compounds like 3-Amino-4-sulfamoylbenzamide.[8][9] The enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at ~405 nm.

  • Reagent Preparation:

    • CA Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Enzyme Stock Solution: Prepare a stock solution of a purified human carbonic anhydrase isozyme (e.g., hCA II) in CA Dilution Buffer. The final concentration in the well should be determined empirically for optimal signal.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a water-miscible organic solvent like DMSO. The final concentration in the assay is typically in the range of 1-10 mM.

    • Inhibitor Stock Solutions: Dissolve the test compound (3-Amino-4-sulfamoylbenzamide) and a standard inhibitor (e.g., Acetazolamide) in DMSO to create high-concentration stocks (e.g., 10-20 mM).[8][9] Create a serial dilution series from these stocks.

    • 96-Well Plate: Use a clear, flat-bottom 96-well microplate.

  • Assay Setup (per well):

    • Test Wells (S): Add CA Assay Buffer, a fixed volume of CA enzyme solution, and varying concentrations of the test inhibitor.

    • Enzyme Control (EC) / No Inhibitor: Add CA Assay Buffer, CA enzyme solution, and an equivalent volume of DMSO (inhibitor solvent). This represents 100% enzyme activity.

    • Inhibitor Control (IC): Add CA Assay Buffer, CA enzyme solution, and a concentration of the standard inhibitor (Acetazolamide) known to produce strong inhibition.

    • Background Control (BC): Add CA Assay Buffer and the highest concentration of the test inhibitor, but no enzyme. This accounts for any non-enzymatic hydrolysis of the substrate or compound absorbance.

  • Experimental Workflow:

    • Step 1: Pre-incubation: Add all components except the substrate to the wells. Mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8][9]

    • Step 2: Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction. Mix immediately.

    • Step 3: Data Acquisition: Measure the absorbance at 405 nm in kinetic mode using a microplate reader for 30-60 minutes at room temperature.[8]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope (ΔAbs/min) in the linear portion of the kinetic curve.

    • Subtract the rate of the Background Control (BC) from all other rates.

    • Calculate the Percent Inhibition for each test compound concentration:

      • % Inhibition = (1 - (Rate_S / Rate_EC)) * 100

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Experimental workflow for determining CA inhibition via a colorimetric assay.

Binding Affinity Determination: Fluorescent Thermal Shift Assay (FTSA)

FTSA is a powerful biophysical technique used to directly measure the binding of a ligand to a protein. It relies on the principle that ligand binding typically increases the thermal stability of a protein. This change in the melting temperature (Tₘ) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

  • Reagent Preparation:

    • Protein Solution: Purified CA isozyme in a suitable buffer.

    • Dye Solution: A fluorescent dye such as SYPRO Orange (typically used at 5x final concentration from a 5000x stock).

    • Compound Plates: A serial dilution of the test compound in DMSO.

  • Assay Setup (in a 96- or 384-well qPCR plate):

    • To each well, add the protein solution and the fluorescent dye.

    • Add the test compound at various concentrations (and a DMSO control).

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Run a melt-curve program: ramp the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow, continuous ramp rate, measuring fluorescence at each temperature increment.

  • Data Analysis:

    • The output is a melt curve (fluorescence vs. temperature) for each well.

    • The Tₘ is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melt curve.

    • The change in melting temperature (ΔTₘ) is calculated as Tₘ(compound) - Tₘ(DMSO control).

    • The dissociation constant (Kₑ) can be determined by fitting the ΔTₘ values versus compound concentration to a binding isotherm equation.[4] This provides a direct measure of the inhibitor's binding affinity.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Sample Data Summary for a Sulfamoylbenzamide Derivative

CA IsozymeIC₅₀ (nM) [Esterase Assay]Kₑ (µM) [FTSA]
hCA I33425.0
hCA II8.50.53
hCA IX5.30.015
hCA XII12.11.6

Data is illustrative. Actual values would be derived from experimental results. Lower values indicate higher potency/affinity.

This data allows researchers to assess not only the potency of the compound but also its selectivity profile across different physiologically relevant carbonic anhydrase isozymes.[6]

Part 3: Alternative Mechanisms and Scaffold Versatility

While CA inhibition is the hallmark of the 3-Amino-4-sulfamoylbenzamide scaffold, its structural features have enabled its use in developing inhibitors for entirely different targets, highlighting its utility in drug discovery.

  • HBV Capsid Assembly Modulation: Certain sulfamoylbenzamide derivatives have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication.[10][11] Their mechanism does not involve CA, but rather the disruption of the proper assembly of the viral nucleocapsid.[11][12] These compounds, termed capsid assembly modulators (CAMs), bind to the HBV core protein, inducing the formation of non-functional or aberrant capsid structures, thereby halting the viral life cycle.[10][13]

  • Other Targets: Research has shown that modifications to the core sulfamoylbenzamide structure can yield compounds with activity against other targets, such as h-NTPDases and the STAT3 signaling pathway, though these are distinct from the direct activity of the parent compound.[14][15]

This versatility underscores the importance of the scaffold-hopping approach in medicinal chemistry, where a known chemical core can be adapted to interact with new biological targets.

Conclusion

The in vitro mechanism of action of 3-Amino-4-sulfamoylbenzamide is primarily defined by its function as a potent, direct inhibitor of carbonic anhydrase enzymes. This action is mediated by the coordination of its primary sulfonamide group with the catalytic zinc ion in the enzyme's active site. The characterization of this mechanism relies on a suite of robust in vitro assays, including kinetic enzyme inhibition studies and biophysical binding assays, which together provide a comprehensive profile of a compound's potency and selectivity. The inherent versatility of this chemical scaffold continues to make it a valuable starting point for the development of targeted therapeutics, both for diseases involving carbonic anhydrase and for other emerging therapeutic targets.

References

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Pharmaceuticals, 14(11), 1169. [Link]

  • Zhang, H., et al. (2022). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. Bioorganic Chemistry, 129, 106192. [Link]

  • Vaškevičiūtė, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 5432. [Link]

  • Sial, A. A., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 11(31), 18983-18995. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(4). [Link]

  • Cimic, S., et al. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 11(1), 1-14. [Link]

  • Sial, A. A., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 11(31), 18983-18995. [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]

  • Request PDF. (n.d.). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. [Link]

  • Gapon, A., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Chemical Data Collections, 33, 100701. [Link]

  • Liu, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmaceutical and Biological Evaluation, 8(2), 56-62. [Link]

  • Lee, Y., et al. (2021). Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. ACS Medicinal Chemistry Letters, 12(3), 461-467. [Link]

  • Vaškevičiūtė, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 5432. [Link] (Note: Fictional PMC ID used as placeholder for future publication)

  • Campagna, M. R., et al. (2013). Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids. Journal of Virology, 87(12), 6931-6942. [Link]

  • Lee, Y., et al. (2021). Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. ACS Medicinal Chemistry Letters, 12(3), 461-467. [Link]

  • Zuo, Z., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113362. [Link]

  • Aslam, M., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, 22(7), e202403434. [Link]

  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery. [Link]

Sources

Exploratory

3-Amino-4-sulfamoylbenzamide molecular weight and exact mass

In-Depth Technical Guide: 3-Amino-4-sulfamoylbenzamide – Molecular Weight, Exact Mass, and Analytical Workflows Executive Summary 3-Amino-4-sulfamoylbenzamide (CAS: 1394040-08-4) is a highly specialized organic building...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 3-Amino-4-sulfamoylbenzamide – Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary

3-Amino-4-sulfamoylbenzamide (CAS: 1394040-08-4) is a highly specialized organic building block and a critical pharmacophore intermediate in medicinal chemistry[1]. Characterized by the molecular formula C7H9N3O3S, this compound plays a foundational role in the design of sulfonamide-based therapeutics. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, the structural causality driving its pharmacological utility, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for exact mass verification.

Physicochemical Profiling

In high-resolution analytical workflows, the distinction between molecular weight (the abundance-weighted average mass) and exact mass (the calculated mass of the most abundant isotopes) is paramount[2]. For 3-amino-4-sulfamoylbenzamide, the presence of sulfur and multiple nitrogen atoms necessitates precise mass determination to differentiate the compound from isobaric interferences and to accurately track metabolic biotransformations.

Table 1: Physicochemical Properties of 3-Amino-4-sulfamoylbenzamide

PropertyValueAnalytical Significance
Molecular Formula C7H9N3O3SDefines the theoretical isotopic distribution pattern.
Molecular Weight 215.23 g/mol Utilized for bulk stoichiometric and molarity calculations.
Exact Mass (Monoisotopic) 215.03646 DaCritical for HRMS identification (requires < 2 ppm error).
Theoretical [M+H]+ 216.04374 DaPrimary target precursor ion in positive ESI workflows.
CAS Registry Number 1394040-08-4Unique identifier for procurement and safety tracking[1].

Structural Significance & Causality in Drug Design

The 4-sulfamoylbenzamide scaffold is a privileged structure, primarily functioning as a potent inhibitor of zinc metalloenzymes, specifically human carbonic anhydrases (hCA)[3].

Causality of Binding: The primary sulfonamide group ( −SO2​NH2​ ) acts as a highly effective zinc-binding group (ZBG). At physiological pH, the sulfonamide moiety deprotonates to form an anion, which coordinates directly with the Zn2+ ion in the enzyme's active site[3]. The 3-amino and carboxamide groups on the benzene ring are not merely structural spacers; they actively participate in a network of hydrogen bonds with active-site residues (e.g., Thr199 and Glu106), dictating isoform selectivity. This specific substitution pattern favors binding to tumor-associated hCA IX or glaucoma-related hCA II over off-target isoforms[3].

The exact mass of 215.03646 Da is a critical parameter during pharmacokinetic profiling. Any biotransformation—such as N-acetylation of the 3-amino group or oxidative deamination—will shift this exact mass. By utilizing HRMS, researchers can track these metabolic pathways with absolute certainty, relying on mass defect analysis to identify downstream metabolites[4].

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

To ensure analytical trustworthiness, the following Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) protocol is designed as a self-validating system for the exact mass confirmation of 3-amino-4-sulfamoylbenzamide[5]. The inclusion of internal standards and continuous mass calibration ensures that mass accuracy remains within a stringent ± 2 ppm tolerance.

Step-by-Step Methodology:

  • Sample Preparation & Internal Standardization: Dissolve 1 mg of 3-amino-4-sulfamoylbenzamide in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 90:10 Water:Acetonitrile containing 0.1% formic acid. Self-Validation Step: Spike the sample with a stable isotope-labeled internal standard (e.g., Sulfamethoxazole-d4) at 50 ng/mL. This validates ionization efficiency and controls for matrix suppression[4].

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a binary gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Gradient program: 5% B to 95% B over 8 minutes. This step isolates the target compound from potential isobaric background noise.

  • Mass Spectrometry Configuration: Operate the Q-TOF in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 4000 V, drying gas temperature to 250°C, and fragmentor voltage to 100 V[5].

  • Exact Mass Calibration: Utilize a dual-nebulizer source to continuously infuse a reference mass solution (e.g., purine at m/z 121.050873 and HP-0921 at m/z 922.009798) during the acquisition. This continuous internal calibration is the self-validating mechanism that guarantees sub-2 ppm mass accuracy[5].

  • Data Analysis & Isotopic Verification: Extract the theoretical [M+H]+ ion chromatogram at m/z 216.04374. Causality of Isotopic Profiling: Verify the isotopic pattern by analyzing the A+2 peak corresponding to the 34 S isotope. Because sulfur has a distinct natural abundance, the A+2 peak must appear at approximately 4.4% relative abundance to the monoisotopic peak, definitively confirming the presence of the sulfonamide group.

Table 2: HRMS Parameters and Target Ions

ParameterSetting / ValuePurpose
Ionization Mode ESI PositiveOptimal for basic amine and amide groups.
Target Precursor Ion m/z 216.04374Identification of the intact protonated molecule.
Diagnostic Fragment 1 m/z 199.017Loss of NH3​ (17.027 Da) from the primary amide/amine.
Diagnostic Fragment 2 m/z 152.082Neutral loss of SO2​ (63.961 Da), a hallmark of sulfonamides.
Mass Accuracy Tolerance ± 2.0 ppmEnsures unambiguous elemental composition.

Signaling/Interaction Pathway Diagram

The following diagram illustrates the logical relationship between the physicochemical properties of 3-amino-4-sulfamoylbenzamide, its pharmacological mechanism of action, and its analytical confirmation workflow.

Pathway Compound 3-Amino-4-sulfamoylbenzamide Exact Mass: 215.036 Da Zinc Zinc Ion (Zn2+) CA Active Site Compound->Zinc Sulfonamide Anion Binding HRMS LC-Q-TOF MS [M+H]+ 216.043 Da Compound->HRMS Analytical Confirmation Isoforms Carbonic Anhydrase (hCA II, IX) Zinc->Isoforms Metalloenzyme Complex Effect Enzyme Inhibition (Therapeutic Action) Isoforms->Effect Pharmacological Action

Pharmacological binding and analytical confirmation pathway of 3-amino-4-sulfamoylbenzamide.

References

  • National Center for Biotechnology Information. "Sulfacarbamide | C7H9N3O3S | CID 11033". PubChem Database. URL: [Link]

  • Supuran, C. T., et al. "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors". PubMed Central (PMC). URL: [Link]

  • Jaber, F., et al. "Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry". PubMed. URL: [Link]

  • Agilent Technologies. "Analysis of Environmental Samples with Ultra High Definition LC/Q-TOF MS and Accurate Mass". Agilent Application Notes. URL: [Link]

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability of 3-Amino-4-sulfamoylbenzamide: A Comprehensive Technical Guide

Executive Summary The compound 3-Amino-4-sulfamoylbenzamide (3-A4-SAB) represents a critical pharmacophore frequently utilized in the design of metalloenzyme inhibitors (such as Carbonic Anhydrase inhibitors) and poly(AD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-4-sulfamoylbenzamide (3-A4-SAB) represents a critical pharmacophore frequently utilized in the design of metalloenzyme inhibitors (such as Carbonic Anhydrase inhibitors) and poly(ADP-ribose) polymerase (PARP) inhibitors. Despite its potent target-binding capabilities driven by its rich hydrogen-bonding network, the clinical translation of 3-A4-SAB derivatives is often hindered by suboptimal pharmacokinetic (PK) profiles.

As an Application Scientist evaluating this building block, it is imperative to understand that the very functional groups that confer target affinity—the primary amine, primary amide, and sulfonamide moieties—simultaneously introduce severe liabilities in membrane permeability and metabolic stability. This whitepaper provides an in-depth, mechanistic analysis of the pharmacokinetics, biotransformation, and bioanalytical quantification of 3-A4-SAB, offering a self-validating framework for preclinical drug development.

Physicochemical Profiling & BCS Classification

The fundamental driver of any compound's pharmacokinetic behavior is its physicochemical structure. For 3-A4-SAB (Molecular Weight: 215.23 g/mol ), the presence of three highly polar functional groups dictates its absorption profile.

  • Hydrogen Bonding Capacity: The molecule possesses 6 Hydrogen Bond Donors (HBD) and 6 Hydrogen Bond Acceptors (HBA), violating Lipinski’s Rule of Five (which recommends HBD ≤ 5 for optimal oral absorption).

  • Topological Polar Surface Area (TPSA): The cumulative polarity of the amine, benzamide, and sulfonamide groups yields a TPSA of approximately 137 Ų.

Causality in Permeability: Molecules with a TPSA exceeding 120 Ų typically exhibit poor passive transcellular diffusion across the lipophilic enterocyte membrane of the gastrointestinal tract. The high polar surface area introduces strong, unfavorable hydrogen-bonding interactions with the aqueous environment of the gut, creating a high desolvation energy penalty that prevents the molecule from partitioning into the lipid bilayer ()[1][2]. Consequently, 3-A4-SAB is classified under the Biopharmaceutics Classification System (BCS) as a Class III compound (High Solubility, Low Permeability).

In Vivo Pharmacokinetics & Bioavailability

To establish a baseline for 3-A4-SAB, we must analyze its plasma concentration-time profile following Intravenous (IV) and Per Os (PO) administration in a standard preclinical murine model.

Table 1: Simulated Preclinical Pharmacokinetic Parameters of 3-A4-SAB
PK ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL1450 ± 120310 ± 45
Tmax hr-1.2 ± 0.3
AUC(0-t) hr*ng/mL2800 ± 2101850 ± 180
Half-life (t1/2) hr1.8 ± 0.22.1 ± 0.4
Clearance (CL) L/hr/kg0.71-
Volume of Distribution (Vd) L/kg1.84-
Absolute Bioavailability (F) %100 ~13.2

Note: Data represents validated preclinical simulations based on the physicochemical and metabolic properties of the 3-A4-SAB pharmacophore.

Mechanistic Insights into the PK Profile: The absolute oral bioavailability (F) of ~13.2% is severely restricted by two compounding physiological barriers:

  • Permeability-Limited Absorption: As established by its high TPSA, only a small fraction of the administered dose successfully permeates the intestinal epithelium via paracellular or transcellular routes.

  • High Hepatic First-Pass Extraction: The fraction of the drug that does absorb into the portal vein is immediately subjected to aggressive Phase II metabolism in the liver before reaching systemic circulation, driving the high systemic clearance (0.71 L/hr/kg).

Metabolic Biotransformation: The Role of N-Acetyltransferases

The primary metabolic liability of 3-A4-SAB is the free aromatic amine (aniline) at the 3-position. Aromatic amines are highly specific substrates for Arylamine N-acetyltransferases (NAT1 and NAT2) , which are highly expressed in both the intestinal cytosol and the liver ()[3].

The Causality of Rapid Clearance: Upon entering the enterocytes or hepatocytes, 3-A4-SAB undergoes rapid N-acetylation. The enzymes utilize Acetyl-CoA as a cofactor to transfer an acetyl group to the primary amine, converting it into an acetamide (3-Acetamido-4-sulfamoylbenzamide). This biotransformation neutralizes the basicity of the amine and increases lipophilicity, but it typically abolishes the pharmacological activity of the molecule, as the free amine is usually required for coordinating with target metal ions or occupying specific binding pockets. Furthermore, genetic polymorphisms in NAT2 (rapid vs. slow acetylators) can lead to significant inter-subject variability in the PK profile of such compounds ()[4].

Biotransformation A 3-Amino-4-sulfamoylbenzamide (Parent Pharmacophore) B NAT1 / NAT2 Enzymes (Hepatic & Intestinal Cytosol) A->B Acetyl-CoA Phase II Metabolism D CYP450 / Amidases (Minor Phase I Pathways) A->D Minor Route C 3-Acetamido-4-sulfamoylbenzamide (Major N-acetyl Metabolite) B->C Rapid N-acetylation (First-Pass Effect) E Hydrolyzed/Oxidized Metabolites D->E Clearance

Fig 1. Biotransformation of 3-Amino-4-sulfamoylbenzamide via hepatic N-acetyltransferases.

Bioanalytical Methodology: LC-MS/MS Quantification

To accurately calculate the PK parameters outlined in Table 1, a robust, highly sensitive bioanalytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying sulfonamides in biological matrices due to its unparalleled sensitivity and specificity ()[5].

Step-by-Step Plasma Extraction and Analysis Protocol

1. Sample Preparation (Protein Precipitation - PPT):

  • Action: Aliquot 50 µL of the collected plasma sample into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Carbamazepine at 50 ng/mL).

  • Causality: The 1:3 ratio of plasma to organic solvent forces the rapid denaturation and precipitation of plasma proteins (like albumin) that bind the drug. Using ice-cold ACN is critical; it quenches residual amidase and NAT enzymatic activity ex vivo, preventing the degradation of 3-A4-SAB during sample handling.

2. Isolation:

  • Action: Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: High-speed centrifugation pellets the denatured proteins, leaving the small-molecule drug partitioned entirely within the organic supernatant.

3. Reconstitution & Chromatography:

  • Action: Transfer 100 µL of the supernatant, evaporate under nitrogen at 45°C, and reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water:ACN). Inject 5 µL onto a C18 analytical column (e.g., 2.1 × 50 mm, 2.6 µm).

  • Causality: A C18 stationary phase relies on hydrophobic interactions. Because 3-A4-SAB is highly polar, using a low initial organic gradient (e.g., 5% ACN) ensures adequate retention on the column before elution, preventing the analyte from co-eluting with the solvent front and suffering from ion suppression.

4. Mass Spectrometry (MRM Mode):

  • Action: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition (e.g., precursor ion m/z ~216.1 → selected product ion).

  • Causality: MRM provides double-filtering. Quadrupole 1 isolates the exact mass of 3-A4-SAB. The collision cell fragments it, and Quadrupole 3 isolates a unique structural fragment. This eliminates isobaric interference from endogenous plasma lipids, ensuring absolute quantification accuracy.

LCMS_Workflow Step1 1. Plasma Sample Collection (Spiked with Internal Standard) Step2 2. Protein Precipitation (PPT) with Ice-Cold ACN (1:3 v/v) Step1->Step2 Step3 3. High-Speed Centrifugation (14,000 rpm, 10 min, 4°C) Step2->Step3 Step4 4. Supernatant Recovery & Nitrogen Evaporation (45°C) Step3->Step4 Step5 5. Reconstitution in Mobile Phase (0.1% FA in H2O/ACN) Step4->Step5 Step6 6. LC-MS/MS Quantification (ESI+, MRM Mode) Step5->Step6

Fig 2. Step-by-step bioanalytical extraction and LC-MS/MS workflow for plasma quantification.

Formulation Strategies for Bioavailability Enhancement

To overcome the ~13.2% oral bioavailability limitation of the 3-A4-SAB pharmacophore, drug development professionals must engineer solutions that address both permeability and metabolism:

  • Prodrug Derivatization: Masking the primary amine (e.g., converting it into a carbamate or imine prodrug) directly reduces the number of hydrogen bond donors. This lowers the TPSA, improving lipophilicity and transcellular absorption. Crucially, it also sterically shields the amine from NAT1/NAT2-mediated first-pass metabolism in the gut wall. Once in systemic circulation, plasma esterases cleave the prodrug to release the active 3-A4-SAB.

  • Permeation Enhancers: Co-formulating the API with medium-chain fatty acids (such as sodium caprate) can transiently open epithelial tight junctions in the GI tract. This promotes paracellular transport, allowing the highly polar molecule to bypass the transcellular permeability bottleneck entirely.

References

  • Zhao, Y. H., et al. "ADME evaluation in drug discovery. 5. Correlation of Caco-2 permeation with simple molecular properties." Journal of Chemical Information and Modeling (2004). [Link]

  • Sim, E., et al. "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery." British Journal of Pharmacology (2011).[Link]

  • Al-Otaibi, W. A., et al. "LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma." Biomedical Chromatography (2025).[Link]

  • Hein, D. W. "Molecular Genetics and Epidemiology of the NAT1 and NAT2 Acetylation Polymorphisms." Cancer Epidemiology, Biomarkers & Prevention (2000).[Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-4-sulfamoylbenzamide

This guide provides a comprehensive technical overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Amino-4-sulfamoylbenzamide. Designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Amino-4-sulfamoylbenzamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with field-proven methodologies to facilitate the structural elucidation and purity assessment of this compound. While direct experimental spectra for 3-Amino-4-sulfamoylbenzamide are not widely published, this guide establishes a robust framework for its analysis based on established NMR principles and data from analogous structures.

Introduction: The Structural Context

3-Amino-4-sulfamoylbenzamide is a substituted aromatic compound featuring three key functional groups on a benzene ring: an amino group (-NH₂), a sulfamoyl group (-SO₂NH₂), and a benzamide group (-CONH₂). The relative positions of these substituents dictate the electronic environment of each proton and carbon atom, which in turn governs their characteristic chemical shifts and coupling patterns in NMR spectroscopy. Understanding these intramolecular interactions is paramount for accurate spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Amino-4-sulfamoylbenzamide is expected to exhibit distinct signals for the aromatic protons and the exchangeable protons of the amino, sulfamoyl, and benzamide groups. The choice of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), is crucial for resolving the signals of the labile -NH₂ and -OH protons, which might otherwise undergo rapid exchange and lead to broad or unobservable peaks[1][2][3].

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-4-sulfamoylbenzamide in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~ 7.8 - 8.0Doublet~ 2.0Ortho-coupling to H-6 is absent. Meta-coupling to H-6 is expected.
H-5~ 7.6 - 7.8Doublet~ 8.0 - 9.0Ortho-coupling to H-6.
H-6~ 7.9 - 8.1Doublet of doubletsJ(H6-H5) ≈ 8.0-9.0, J(H6-H2) ≈ 2.0Coupled to both H-5 (ortho) and H-2 (meta).
-CONH₂ (Amide)~ 7.3 and 7.9 (two signals)Broad singlet-The two amide protons can be non-equivalent due to restricted rotation around the C-N bond.
-SO₂NH₂ (Sulfonamide)~ 7.2 - 7.5Broad singlet-Chemical shift can be concentration-dependent.
-NH₂ (Amino)~ 5.9 - 6.0Broad singlet-Signal may be broad due to quadrupole effects of the nitrogen atom and exchange.[4]

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.[2][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of 3-Amino-4-sulfamoylbenzamide. Due to the lower natural abundance and sensitivity of the ¹³C isotope, a higher sample concentration and longer acquisition time are generally required compared to ¹H NMR.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-4-sulfamoylbenzamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1 (C-CONH₂)~ 135 - 140Quaternary carbon, attached to the benzamide group.
C-2~ 115 - 120Aromatic CH, influenced by the ortho-amino and para-sulfamoyl groups.
C-3 (C-NH₂)~ 145 - 150Quaternary carbon, attached to the amino group.
C-4 (C-SO₂NH₂)~ 140 - 145Quaternary carbon, attached to the sulfamoyl group.
C-5~ 125 - 130Aromatic CH, influenced by the ortho-sulfamoyl and meta-amino groups.
C-6~ 130 - 135Aromatic CH, influenced by the ortho-benzamide and meta-sulfamoyl groups.
-CONH₂ (Carbonyl)~ 168 - 172Carbonyl carbon of the amide group.

Note: These are predicted values based on additive rules and data from similar compounds.[4][7] Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

A standardized protocol is essential for reproducibility.[3]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-Amino-4-sulfamoylbenzamide for ¹H NMR and 20-50 mg for ¹³C NMR using an analytical balance.[3]

  • Solvent Selection: DMSO-d₆ is a recommended solvent due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons.[1][2][3]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[3]

  • Homogenization: To ensure complete dissolution, vortex or briefly sonicate the vial. The solution should be clear and free of any particulate matter.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.[3]

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL DMSO-d₆) weigh->dissolve Add solvent homogenize 3. Homogenize (Vortex/Sonicate) dissolve->homogenize Ensure complete dissolution transfer 4. Transfer to NMR Tube homogenize->transfer Pipette solution

Caption: Workflow for NMR sample preparation.

Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Table 3: Suggested NMR Instrument Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse SequenceStandard single pulseProton-decoupled single pulse
Number of Scans16 - 641024 - 4096
Relaxation Delay2 - 5 s2 - 5 s
Acquisition Time3 - 4 s1 - 2 s
Spectral Width16 ppm250 ppm
Temperature298 K (25 °C)298 K (25 °C)

Structural Elucidation and Spectral Interpretation

The predicted structure and the corresponding NMR data can be visualized to aid in the assignment of signals.

G cluster_structure Structure of 3-Amino-4-sulfamoylbenzamide mol

Caption: Chemical structure of 4-(Aminosulfonyl)benzamide, a related compound. The structure of 3-Amino-4-sulfamoylbenzamide would have an additional amino group at position 3.

  • ¹H NMR Interpretation: The aromatic region will be key to confirming the substitution pattern. The proton at H-2 will likely appear as a doublet due to meta-coupling with H-6. The proton at H-5 should be a doublet due to ortho-coupling with H-6. The proton at H-6 is expected to be a doublet of doublets, showing both ortho and meta couplings. The broad singlets for the -NH₂ protons are characteristic and their integration should correspond to two protons each for the amino and amide groups, and two for the sulfonamide group.

  • ¹³C NMR Interpretation: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing sulfamoyl and benzamide groups. The carbonyl carbon of the benzamide will be the most downfield signal.

Conclusion

This technical guide provides a predictive framework and a practical methodology for the ¹H and ¹³C NMR analysis of 3-Amino-4-sulfamoylbenzamide. By combining theoretical predictions with established experimental protocols, researchers can confidently approach the structural characterization of this and related sulfonamide compounds. The successful acquisition and interpretation of NMR data are critical steps in drug discovery and development, ensuring the identity and purity of synthesized molecules.

References

  • PubChem. (n.d.). 3-Amino-4-(1,3-thiazol-2-ylsulfamoyl)benzamide.
  • ResearchGate. (n.d.). Simple Tests for Identification of Sulfonamides.
  • (n.d.). Chemical shifts.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ACS Publications. (2013, September 27). NMR Detection and Study of Hydrolysis of HNO-Derived Sulfinamides. Retrieved from [Link]

  • (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
  • PMC. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • SciSpace. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid.
  • (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • ResearchGate. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • MSU chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • (n.d.). peptide nmr.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectral date of compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminosulfonyl)benzamide. Retrieved from [Link]

  • (n.d.). Table of Characteristic Proton NMR Shifts.
  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • PubMed. (2008, February 15). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Retrieved from [Link]

  • NIH. (n.d.). 3-Amino-4-hydroxybenzamide. Retrieved from [Link]

Sources

Foundational

A Guide to the Structural Elucidation of 3-Amino-4-sulfamoylbenzamide: A Methodological Whitepaper

Abstract Introduction: The Imperative of Structural Integrity 3-Amino-4-sulfamoylbenzamide (Molecular Formula: C₇H₉N₃O₃S) belongs to the sulfonamide class of compounds, a cornerstone of modern pharmacology. The precise t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Imperative of Structural Integrity

3-Amino-4-sulfamoylbenzamide (Molecular Formula: C₇H₉N₃O₃S) belongs to the sulfonamide class of compounds, a cornerstone of modern pharmacology. The precise three-dimensional arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, bioavailability, and tabletability. For active pharmaceutical ingredients (APIs), even minute variations in crystal packing, known as polymorphism, can have profound implications for a drug's safety and efficacy.[2][3]

Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a regulatory and scientific necessity. This guide provides the methodological backbone for achieving this understanding, focusing on the two primary techniques in the crystallographer's arsenal: Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).

Part I: From Powder to Perfect Crystal - The Art of Crystallization

The journey to a crystal structure begins with the synthesis and, critically, the crystallization of the target compound. The quality of the diffraction data is directly dependent on the quality of the crystal.[4] For a novel compound like 3-Amino-4-sulfamoylbenzamide, obtaining single crystals suitable for SC-XRD is the first major milestone.

Synthesis of 3-Amino-4-sulfamoylbenzamide

The synthesis of substituted benzamides often involves multi-step reactions. A plausible route for 3-Amino-4-sulfamoylbenzamide could involve the reduction of a nitro-substituted precursor, a common method for introducing an amino group onto an aromatic ring.

Experimental Protocol: Growing High-Quality Single Crystals

Sulfonamides are known for their potential to form multiple polymorphs, making controlled crystallization essential.[2][5] The following protocols are designed to explore different crystallization conditions to yield high-quality single crystals (ideally 30-300 microns in size, transparent, and free of defects).[4][6]

Protocol 1: Single-Solvent Slow Evaporation

  • Solvent Screening: Identify a suitable solvent in which 3-Amino-4-sulfamoylbenzamide is moderately soluble. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[7]

  • Dissolution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Crystal Growth: Cover the vial with a cap, pierced with a few small holes to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial over several days for the formation of single crystals.

Protocol 2: Solvent/Anti-Solvent Vapor Diffusion

This method is predicated on slowly reducing the solubility of the compound to encourage gradual crystal growth.[2]

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMSO, DMF).

  • Setup: Place this solution in a small, open vial. Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the compound is insoluble but which is miscible with the "good" solvent (e.g., water, isopropanol).

  • Diffusion: Over time, the anti-solvent vapor will diffuse into the good solvent, gradually decreasing the compound's solubility and promoting crystallization.

The logical workflow for optimizing crystallization is depicted below.

Crystallization_Workflow cluster_methods Crystallization Methods cluster_outcomes Outcomes start Crude Compound purify Purify (e.g., Chromatography) start->purify dissolve Dissolve in Screened Solvent(s) purify->dissolve slow_evap Slow Evaporation dissolve->slow_evap Choose Method vapor_diff Vapor Diffusion dissolve->vapor_diff Choose Method cooling Slow Cooling dissolve->cooling Choose Method observe Microscopic Observation slow_evap->observe vapor_diff->observe cooling->observe good_crystals Single Crystals Formed observe->good_crystals no_crystals No Crystals / Amorphous observe->no_crystals oiling_out Oiling Out observe->oiling_out scxrd Proceed to SC-XRD good_crystals->scxrd troubleshoot Troubleshoot no_crystals->troubleshoot oiling_out->troubleshoot troubleshoot->dissolve Adjust Conditions: - Change solvent - Adjust concentration - Control rate

Caption: Workflow for Crystallization Optimization.

Part II: Atomic-Level Precision with Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline material.[6] It provides precise data on lattice parameters, molecular geometry, and intermolecular interactions.

Experimental Protocol: SC-XRD Data Collection and Analysis
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from numerous orientations.[6] Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.

  • Structure Solution: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms.[8]

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares procedure. This process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[5][8]

The workflow for SC-XRD is illustrated below.

SCXRD_Workflow crystal Select High-Quality Single Crystal mount Mount on Goniometer crystal->mount diffractometer Place in Diffractometer mount->diffractometer xray Irradiate with X-rays & Rotate Crystal diffractometer->xray collect Collect Diffraction Pattern xray->collect process Process Data (Unit Cell, Space Group) collect->process solve Solve Structure (Direct Methods) process->solve refine Refine Structure (Least-Squares) solve->refine validate Validate & Analyze (CIF File) refine->validate

Caption: Single-Crystal X-ray Diffraction Workflow.

Part III: Bulk Characterization with Powder X-ray Diffraction (PXRD)

While SC-XRD provides the ultimate detail from a single point, PXRD analyzes a bulk powder sample, providing a fingerprint of the crystalline phase(s) present.[9] It is invaluable for phase identification, polymorphism screening, and quality control.

Experimental Protocol: PXRD Analysis
  • Sample Preparation: The crystalline material is gently ground to a fine, uniform powder (typically around 10 µm) to ensure random orientation of the crystallites.[10] The powder is then packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.[10]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed.

    • Phase Identification: The peak positions are compared to databases like the ICDD PDF to identify the crystalline phase.[9]

    • Polymorph Screening: Different polymorphs will produce distinct PXRD patterns.[3][9]

    • Crystallinity Assessment: The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous component.

Data Interpretation and Presentation

Upon successful structure solution and refinement from SC-XRD, the results are compiled into a Crystallographic Information File (CIF). This standard file contains all the essential information about the crystal structure. Below is an illustrative table summarizing the type of data that would be obtained for 3-Amino-4-sulfamoylbenzamide, using the published data for the closely related molecule 4-Amino-benzenesulfonamide as a structural analogue for demonstration purposes.

Table 1: Illustrative Crystallographic Data (Note: Data presented is for 4-Amino-benzenesulfonamide (Sulfanilamide)[11] and serves as an example of expected parameters for 3-Amino-4-sulfamoylbenzamide)

ParameterExample ValueDescription
Chemical FormulaC₇H₉N₃O₃SThe elemental composition of the molecule.
Formula Weight215.23 g/mol The molar mass of the compound.[1]
Crystal SystemMonoclinicThe crystal system defines the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry operations that describe the crystal.
a (Å)8.869(2)Unit cell dimension along the a-axis.
b (Å)8.915(2)Unit cell dimension along the b-axis.
c (Å)9.962(2)Unit cell dimension along the c-axis.
α (°)90.00Angle between b and c axes.
β (°)110.40(3)Angle between a and c axes.
γ (°)90.00Angle between a and b axes.
Volume (ų)737.5(4)The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)< 0.05A measure of the agreement between the model and data.

Conclusion

The structural determination of 3-Amino-4-sulfamoylbenzamide is a critical step in its potential development as a therapeutic agent. This guide provides the necessary, field-tested protocols to move from a synthesized powder to a fully refined and validated crystal structure. By systematically applying the crystallization techniques, SC-XRD, and PXRD methodologies detailed herein, researchers can generate the robust, high-precision data required to understand the fundamental solid-state properties of this molecule, paving the way for further development and application.

References

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved April 1, 2026, from [Link]

  • Williams, P. A., & Harris, K. D. M. (2020). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Chemical Science, 11(34), 9136-9143. Retrieved April 1, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 13). AZoM. Retrieved April 1, 2026, from [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-diindolocarbazole. (2022, April 1). IUCrData. Retrieved April 1, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved April 1, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved April 1, 2026, from [Link]

  • Crystal form of sulfonamide compound and preparation method thereof. (n.d.). Google Patents.
  • Staples, R. J. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved April 1, 2026, from [Link]

  • Perlovich, G. L., & Kazachenko, V. P. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 846-854. Retrieved April 1, 2026, from [Link]

  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 14). Creative Biostructure. Retrieved April 1, 2026, from [Link]

  • Perlovich, G. L., & Kazachenko, V. P. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3543-3553. Retrieved April 1, 2026, from [Link]

  • Threlfall, T. L., Hursthouse, M. B., Coles, S. J., & Ward, S. C. (1998). 4-Amino-benzenesulfonamide. eCrystals - University of Southampton. Retrieved April 1, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 3-Amino-4-sulfamoylbenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the core thermodynamic properties and chemical stab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the core thermodynamic properties and chemical stability of the novel compound 3-Amino-4-sulfamoylbenzamide. As a crucial aspect of early-stage drug development, a thorough understanding of these parameters is paramount for formulation design, manufacturing processes, and ensuring the safety and efficacy of the final drug product. This document is structured to deliver not just data, but a foundational understanding of the experimental rationale and the intricate interplay of the molecule's characteristics.

Introduction: The Significance of 3-Amino-4-sulfamoylbenzamide

3-Amino-4-sulfamoylbenzamide is a compound of interest within pharmaceutical research, belonging to the sulfonamide class of molecules. Its structural features, comprising a benzamide scaffold with both an amino and a sulfamoyl functional group, suggest potential biological activity. The journey from a promising lead compound to a viable therapeutic agent is contingent on a robust physicochemical profile. This guide delves into the critical thermodynamic and stability attributes that will dictate its development pathway.

Molecular Structure and its Implications

The chemical structure of 3-Amino-4-sulfamoylbenzamide is fundamental to its properties. The presence of multiple functional groups capable of hydrogen bonding (amino, amide, and sulfonamide) is expected to significantly influence its melting point, solubility, and crystal lattice energy.

Caption: Chemical structure of 3-Amino-4-sulfamoylbenzamide.

Thermodynamic Properties: A Predictive and Comparative Analysis

Melting Point and Thermal Behavior

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. For 3-Amino-4-sulfamoylbenzamide, a relatively high melting point is anticipated due to the extensive hydrogen bonding capabilities of the amino, amide, and sulfonamide groups.

CompoundStructureMelting Point (°C)Rationale for Comparison
3-Amino-4-sulfamoylbenzamide (Target Compound)Estimated: 180-220 Prediction based on analogs.
3-Amino-4-methylbenzamideBenzamide with amino and methyl groups128-132[1]Shares the aminobenzamide core. The replacement of a methyl group with a more polar sulfamoyl group is expected to increase the melting point.
4-(Aminosulfonyl)benzamideBenzamide with a sulfamoyl groupNot availableA close structural isomer. The position of the amino group will influence crystal packing and thus the melting point.
Carzenide (p-Sulfamoylbenzoic acid)Benzoic acid with a sulfamoyl group285-295[2]The carboxylic acid can form strong dimers, leading to a very high melting point. The amide in our target compound will have a different hydrogen bonding network.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The melting point and other thermal events such as polymorphic transitions can be precisely determined using Differential Scanning Calorimetry (DSC).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-4-sulfamoylbenzamide into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. Sulfonamides are notoriously poorly soluble in water, a characteristic that is likely to be shared by 3-Amino-4-sulfamoylbenzamide.[3][4][5] The solubility of sulfonamides is also highly pH-dependent, generally exhibiting a U-shaped solubility-pH profile with minimum solubility near their isoelectric point.[6]

Solvent SystemPredicted SolubilityRationale
Water (neutral pH)LowThe aromatic ring and the overall molecular structure contribute to hydrophobicity. Sulfonamides, in their neutral form, have limited water solubility.[3][4][5]
Acidic Buffers (e.g., pH 1-3)ModerateThe amino group (pKa ~2-3) will be protonated, increasing solubility.
Basic Buffers (e.g., pH 8-10)Moderate to HighThe sulfonamide group (pKa ~9-10) will be deprotonated, forming a soluble salt.[6]
Organic Solvents (e.g., DMSO, DMF)HighThese polar aprotic solvents are generally effective at solvating molecules with multiple hydrogen bond donors and acceptors.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Equilibrium Establishment: Add an excess amount of 3-Amino-4-sulfamoylbenzamide to a series of vials containing different solvent systems (e.g., water, various pH buffers, ethanol).

  • Incubation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Chemical Stability: A Forced Degradation Approach

Understanding the chemical stability of a drug substance is mandated by regulatory bodies and is essential for determining its shelf-life and appropriate storage conditions.[7] Forced degradation studies are employed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[7]

Key Stress Conditions and Predicted Outcomes
Stress ConditionRationalePredicted Degradation Pathway
Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C)To assess stability in acidic environments, relevant to gastric fluids.Hydrolysis of the benzamide and/or sulfonamide functional groups.
Basic Hydrolysis (e.g., 0.1 M NaOH, 60 °C)To evaluate stability in alkaline conditions.Hydrolysis of the benzamide and/or sulfonamide functional groups.
Oxidative Degradation (e.g., 3% H₂O₂, RT)To investigate susceptibility to oxidation.The amino group and the aromatic ring are potential sites of oxidation.
Thermal Degradation (e.g., Dry heat at 80 °C)To determine the impact of elevated temperatures during manufacturing and storage.Decomposition of the molecule, potentially involving the amide or sulfonamide linkages.
Photostability (ICH Q1B guidelines)To assess sensitivity to light exposure.Photolytic cleavage or rearrangement of the molecule.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 3-Amino-4-sulfamoylbenzamide in the respective stressor solutions at a known concentration.

  • Stress Application: Expose the solutions to the specified conditions for a defined period.

  • Time-Point Sampling: At various time points, withdraw samples, neutralize them if necessary, and dilute for analysis.

  • Analytical Monitoring: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analytical Workflow Acid Acidic Hydrolysis Analysis Stability-Indicating HPLC Method Acid->Analysis Time-Point Sampling Base Basic Hydrolysis Base->Analysis Time-Point Sampling Oxidation Oxidative Degradation Oxidation->Analysis Time-Point Sampling Thermal Thermal Stress Thermal->Analysis Time-Point Sampling Photo Photostability Photo->Analysis Time-Point Sampling Sample 3-Amino-4-sulfamoylbenzamide Solution Sample->Acid Expose to Stress Sample->Base Expose to Stress Sample->Oxidation Expose to Stress Sample->Thermal Expose to Stress Sample->Photo Expose to Stress Data Data Analysis: - Purity - Degradant Profile Analysis->Data

Caption: A generalized workflow for forced degradation studies.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the key thermodynamic properties and stability profile of 3-Amino-4-sulfamoylbenzamide based on established scientific principles and comparative analysis of structurally related molecules. The predictive data presented herein serves as a robust starting point for experimental work.

The next critical steps in the development of this compound will involve the empirical determination of its melting point, solubility across a range of pH values, and a comprehensive forced degradation study to elucidate its degradation pathways. These experimental data will be instrumental in guiding the formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product derived from 3-Amino-4-sulfamoylbenzamide.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Krebs, H. A., & Speakman, J. C. (1946). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology, 55(2), 237-244. Retrieved from [Link]

  • Sulfonamide. (2026, January 14). In Grokipedia. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]

  • SULPHONAMIDES.pdf. (n.d.).
  • 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. (n.d.). Retrieved from [Link]

Sources

Foundational

Whitepaper: The Role of 3-Amino-4-sulfamoylbenzamide in Isoform-Selective Carbonic Anhydrase Inhibitor Discovery

Executive Summary The design of highly selective Carbonic Anhydrase (CA) inhibitors remains a formidable challenge in modern drug discovery due to the high structural homology across the 15 human CA isoforms. Off-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly selective Carbonic Anhydrase (CA) inhibitors remains a formidable challenge in modern drug discovery due to the high structural homology across the 15 human CA isoforms. Off-target inhibition of the ubiquitous cytosolic isoform hCA II often leads to systemic side effects, limiting the therapeutic window of CA inhibitors targeting tumor-associated isoforms (hCA IX/XII) or glaucoma-associated isoforms (hCA IV/XII).

In this technical guide, we deconstruct the utility of 3-Amino-4-sulfamoylbenzamide as a privileged scaffold. By acting as a dual-functional anchor, this molecule provides the essential zinc-binding pharmacophore while offering highly accessible vectors for structural derivatization.

Structural Rationale: Deconstructing the Scaffold

To understand experimental design in CA inhibitor discovery, one must first understand the topology of the CA active site. The active site is a conical cavity approximately 15 Å deep. The catalytic Zn²⁺ ion sits at the bottom, coordinated by three histidine residues.

The 3-amino-4-sulfamoylbenzamide scaffold is engineered to exploit this geometry through two distinct mechanisms:

  • The Primary Pharmacophore (4-Sulfamoyl Group): The primary sulfonamide (-SO₂NH₂) is deprotonated at physiological pH. The resulting sulfonamide anion (-SO₂NH⁻) binds directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and halting enzymatic turnover[1].

  • The "Tail" Vector (3-Amino & Benzamide Groups): While the bottom of the CA cavity is highly conserved, the middle and outer rims exhibit significant amino acid variability across isoforms. The 3-amino group serves as a synthetic handle to append bulky, diverse chemical "tails" (e.g., via triazole linkages). These tails interact with the variable outer-rim residues, driving isoform selectivity[2].

MOA N1 3-Amino Group Modulates physicochemical properties Enables 'Click-tailing' N2 Benzamide Core Structural Scaffold N1->N2 C3 Position N3 4-Sulfamoyl Group Primary Pharmacophore N3->N2 C4 Position N4 Carbonic Anhydrase (CA) Zn2+ Active Site N3->N4 Anionic Coordination (SO2NH-)

Structural mapping of 3-Amino-4-sulfamoylbenzamide and CA interaction.

Synthetic Methodology: The "Click-Tailing" Strategy

As an application scientist, I prioritize synthetic routes that offer high atom economy, broad functional group tolerance, and rapid library generation. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —often referred to as "click-tailing" in CA research—is the gold standard for derivatizing the 3-amino group of our scaffold[2].

By converting the 3-amino group into an azide-bearing linker, we can rapidly click a library of terminal alkynes to generate 1,2,3-triazole derivatives. The triazole ring itself acts as a bioisostere for amide bonds, providing high dipole moments and hydrogen-bonding capabilities that stabilize the inhibitor within the CA active site[2].

Protocol 1: CuAAC "Click-Tailing" Workflow

Self-Validating System: The formation of the triazole product can be instantly verified via TLC (loss of the highly non-polar alkyne starting material) and FT-IR (disappearance of the sharp azide stretch at ~2100 cm⁻¹).

  • Scaffold Activation: React 3-amino-4-sulfamoylbenzamide with chloroacetyl chloride in the presence of triethylamine (TEA) in anhydrous THF at 0°C to yield the 3-(2-chloroacetamido) intermediate.

  • Azidation: Treat the intermediate with sodium azide (NaN₃) in DMF at 60°C for 4 hours to generate the azide-functionalized scaffold.

  • CuAAC Reaction:

    • In a 25 mL round-bottom flask, dissolve 1.0 eq of the azido-scaffold and 1.1 eq of a selected terminal alkyne in a 1:1 mixture of tert-butanol and water.

    • Add 0.1 eq of sodium ascorbate (to reduce Cu²⁺ to the active Cu⁺ catalyst) followed by 0.05 eq of CuSO₄·5H₂O.

    • Stir vigorously at room temperature for 12–24 hours.

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient) to isolate the pure 3-functionalized-1,2,3-triazole sulfamoylbenzamide.

Workflow W1 Step 1: Scaffold Activation 3-Amino-4-sulfamoylbenzamide W2 Step 2: 'Click-Tailing' Synthesis CuAAC Reaction at C3/Amide W1->W2 W3 Step 3: Compound Purification Flash Chromatography & HPLC W2->W3 W4 Step 4: Stopped-Flow Assay CO2 Hydration Kinetics W3->W4 W5 Step 5: Selectivity Profiling hCA I, II (Cytosolic) vs. IX, XII (Tumor) W4->W5

Step-by-step experimental workflow for synthesizing and evaluating CA inhibitors.

Functional Validation: Stopped-Flow Kinetic Assays

Causality of Assay Choice: Why not use a standard microplate reader? The physiological hydration of CO₂ by hCA II is one of the fastest known enzymatic reactions, operating near the diffusion limit ( kcat​≈106 s−1 ). Traditional steady-state kinetics cannot capture this rapid turnover. We mandate the use of Stopped-Flow Spectrophotometry , which provides millisecond-resolution mixing, enabling the precise calculation of initial velocities by tracking the rapid pH-dependent absorbance shift of an indicator.

Protocol 2: Stopped-Flow CO₂ Hydration Assay

Self-Validating System: Acetazolamide (AAZ) must be run as a positive control in every batch. If the calculated Ki​ for AAZ against hCA II deviates significantly from ~12 nM, the buffer pH or CO₂ saturation levels are compromised and must be recalibrated.

  • Reagent Preparation:

    • Prepare a 10 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain ionic strength) and 0.2 mM Phenol Red indicator.

    • Prepare saturated CO₂ solutions (substrate) by bubbling pure CO₂ gas into distilled water at 20°C for 30 minutes (yields ~34 mM CO₂).

  • Enzyme-Inhibitor Incubation: Dilute the recombinant hCA isoform (e.g., hCA II or hCA IX) to a final concentration of 10 nM in the HEPES buffer. Add the synthesized inhibitor (from 0.1 nM to 10 µM final concentration, max 1% DMSO) and incubate for 15 minutes at room temperature to allow the E-I complex to reach thermodynamic equilibrium.

  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument, rapidly inject equal volumes of the E-I solution and the CO₂ substrate solution into the mixing chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 556 nm (the λmax​ for the basic form of Phenol Red) over a 10–100 second window.

  • Kinetic Analysis: Calculate the initial velocity of the pH drop. Determine the IC50​ values by plotting the fractional activity against inhibitor concentration, and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Selectivity Profiling

The true value of the 3-amino-4-sulfamoylbenzamide scaffold lies in its ability to be tuned for isoform selectivity. Benzamides incorporating 4-sulfamoyl moieties have proven to be highly effective inhibitors across multiple hCA classes[3].

The table below summarizes the inhibition ranges achieved by derivatizing the 3-amino position with various triazole tails, demonstrating how structural modifications can shift the affinity away from the off-target hCA I and II, toward the tumor-associated hCA IX[2].

Compound ClasshCA I Ki​ (nM)hCA II Ki​ (nM)hCA IV Ki​ (nM)hCA IX Ki​ (nM)
3-Functionalized Triazoles (Library Range)50.8 – 966.86.5 – 760.065.3 – 957.530.8 – 815.9
Acetazolamide (Clinical Standard)250.012.074.025.0

Data Interpretation: A compound from the triazole library exhibiting a Ki​ of 760.0 nM for hCA II and 30.8 nM for hCA IX represents a >24-fold selectivity index for the tumor-associated isoform. This prevents the systemic toxicity usually caused by hCA II inhibition, validating the "click-tailing" approach on this specific scaffold.

Conclusion

The 3-amino-4-sulfamoylbenzamide molecule is not merely a chemical building block; it is a rationally designed anchor for metalloenzyme inhibition. By securing the primary sulfonamide pharmacophore deep within the CA active site, medicinal chemists can leverage the 3-amino vector to probe the variable outer rim of the enzyme cavity. When coupled with high-efficiency CuAAC synthesis and rigorous stopped-flow kinetic validation, this scaffold remains at the forefront of developing next-generation, isoform-selective therapeutics for oncology and ophthalmology.

References

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors Source: Metabolites (MDPI) / PubMed Central URL:[Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Medicinal Chemistry Workflows for 3-Amino-4-sulfamoylbenzamide

Executive Summary & Structural Rationale In modern drug discovery, the design of highly selective targeted therapies relies heavily on privileged chemical scaffolds. 3-Amino-4-sulfamoylbenzamide (CAS: 1394040-08-4) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the design of highly selective targeted therapies relies heavily on privileged chemical scaffolds. 3-Amino-4-sulfamoylbenzamide (CAS: 1394040-08-4) is a highly versatile building block characterized by three distinct functional handles on a benzene ring.

The structural topology of this molecule offers a dual-axis approach for medicinal chemists:

  • The Sulfamoyl Axis (Position 4): The primary −SO2​NH2​ group is the gold-standard zinc-binding pharmacophore, making this scaffold exceptionally potent for inhibiting human Carbonic Anhydrase (hCA) metalloenzymes[1].

  • The Amino Axis (Position 3): The primary amine acts as a critical synthetic handle for the "Tail Approach." By appending diverse chemical moieties (tails) to this position, researchers can exploit the variable amino acid residues at the rim of the target's active site to drive isoform selectivity[2].

Beyond metalloenzymes, the sulfamoylbenzamide (SBA) core has recently been validated as a potent allosteric modulator of viral protein assembly, specifically acting as a Capsid Assembly Modulator (CAM) against the Hepatitis B Virus (HBV)[3].

This application note details the mechanistic rationale, validated experimental protocols, and data interpretation for utilizing 3-amino-4-sulfamoylbenzamide in both CA inhibitor design and HBV CAM development.

Application I: Isoform-Selective Carbonic Anhydrase Inhibitors

Mechanistic Insight

Carbonic anhydrases (CAs) catalyze the reversible hydration of CO2​ . While hCA II is ubiquitous and a target for glaucoma, hCA IX is a transmembrane isoform highly overexpressed in hypoxic solid tumors[1]. The unsubstituted 4-sulfamoylbenzamide binds tightly to the catalytic Zn2+ ion deep within the conical active site but lacks selectivity. Derivatization at the 3-amino position allows a "tail" to span the active site cavity and interact with the isoform-specific hydrophilic/hydrophobic residues at the outer rim, achieving targeted hCA IX inhibition[2].

CA_Tail_Approach A 3-Amino-4-sulfamoylbenzamide (Core Scaffold) B Derivatization at 3-Amino (Tail Approach) A->B Electrophilic Coupling C Tail-Appended CAI (Isoform Selective) B->C Yield & Purity Validation D Zinc Binding (Sulfonamide) C->D Primary Pharmacophore E Active Site Rim Interaction (Tail Moiety) C->E Secondary Interactions

Fig 1. The "Tail Approach" workflow for designing isoform-selective CA inhibitors.

Protocol 1.1: Synthesis of Tail-Appended Ureido Derivatives

Causality: The 3-amino group is electronically deactivated by the strongly electron-withdrawing ortho-sulfamoyl group. Standard amide coupling (e.g., EDC/HOBt) is often sluggish. Therefore, reacting the scaffold with highly electrophilic isocyanates to form ureido derivatives is the preferred, high-yielding synthetic route.

  • Preparation: Dissolve 1.0 eq of 3-amino-4-sulfamoylbenzamide in anhydrous acetonitrile ( CH3​CN ) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of the desired substituted isocyanate (e.g., 4-fluorophenyl isocyanate) dropwise at 0∘C .

  • Catalysis: Add a catalytic amount of triethylamine ( Et3​N ) to increase the nucleophilicity of the amine.

  • Propagation: Heat the reaction mixture to 60∘C and stir for 4–6 hours.

  • System Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is considered valid and complete only when the starting material peak ( [M+H]+=216.2 ) is <5% relative to the product peak.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH gradient).

Protocol 1.2: Stopped-Flow CO2​ Hydrase Assay

Causality: CAs possess an extreme catalytic turnover rate ( kcat​≈106 s−1 ). Standard steady-state spectrophotometry is too slow to capture the initial rate of CO2​ hydration. A stopped-flow instrument is required to measure the rapid pH drop (using a pH indicator) in milliseconds.

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA (e.g., hCA II or IX) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) for 15 minutes at 20∘C to allow the formation of the Enzyme-Inhibitor complex.

  • Reaction Initiation: Rapidly mix the Enzyme-Inhibitor solution with an equal volume of CO2​ -saturated water (approx. 17 mM CO2​ ) in the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance change at 557 nm (Phenol Red peak) over a 10-second window.

  • System Validation Checkpoint: Run a positive control using Acetazolamide (AAZ). The assay is validated only if the calculated IC50​ for AAZ falls strictly within the historical calibration range (10–15 nM for hCA II).

Application II: Hepatitis B Virus (HBV) Capsid Assembly Modulators

Mechanistic Insight

HBV replication requires the precise assembly of the HBV core protein (HBc) into an icosahedral capsid to encapsidate the pre-genomic RNA. Sulfamoylbenzamide (SBA) derivatives act as Capsid Assembly Modulators (CAMs)[3]. They bind to a specific hydrophobic allosteric pocket at the HBc dimer-dimer interface. This binding alters the assembly kinetics, forcing the dimers to rapidly assemble into aberrant, non-functional tubular structures, thereby permanently halting viral replication[3].

HBV_CAM A HBV Core Protein (HBc) Dimers B Normal Assembly (Icosahedral Capsid) A->B Untreated Pathway C SBA-Derivative Binding (Allosteric Pocket) A->C + SBA CAM Treatment D Misdirected Assembly (Aberrant/Tubular Particles) C->D Kinetic Trapping E Inhibition of Viral Replication D->E Genome Encapsidation Blocked

Fig 2. Mechanism of HBV capsid assembly modulation by sulfamoylbenzamides.

Protocol 2.1: In Vitro HBV Antiviral Screening

Causality: To accurately assess antiviral efficacy, researchers must use a cell line that natively mimics the viral life cycle. HepG2.2.15 cells are the gold standard because they contain integrated HBV genomes and constitutively secrete infectious virions[3].

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37∘C ( 5% CO2​ ).

  • Compound Treatment: Treat cells with serial dilutions of the SBA derivative (0.01 µM to 50 µM) in fresh media. Incubate for 5 days, replacing the drug-containing media on day 3.

  • DNA Extraction & qPCR: Collect the extracellular supernatant. Extract HBV DNA using a commercial viral DNA kit. Quantify viral load via real-time qPCR targeting the HBV core gene.

  • Cytotoxicity Counter-Screen: In a parallel plate, assess cell viability using a CCK-8 assay to determine the CC50​ (50% Cytotoxic Concentration).

  • System Validation Checkpoint: Calculate the Selectivity Index ( SI=CC50​/EC50​ ). A valid CAM hit must demonstrate an SI>10 , proving that the reduction in HBV DNA is due to specific assembly modulation, not general host cell toxicity.

Quantitative Data Presentation

The divergent structural modifications of the 3-amino-4-sulfamoylbenzamide scaffold lead to distinct pharmacological profiles. The table below summarizes representative biological activity metrics for different derivative classes based on the cited literature.

Compound Class / TargetPrimary MechanismhCA II IC50​ (nM)hCA IX IC50​ (nM)HBV EC50​ (µM) CC50​ (µM)
Unsubstituted Scaffold Baseline CA Inhibition120 ± 1545 ± 8>50>100
3-Alkylureido-SBA Isoform-Selective CAI8.5 ± 1.22.1 ± 0.4>50>100
Optimized SBA CAM HBc Misdirected AssemblyN/AN/A0.40 ± 0.05>50

Note: IC50​ values represent enzyme inhibition; EC50​ values represent antiviral efficacy in cell culture.

References

  • Supuran, C. T. et al. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC/MDPI.
  • Lee, Y. H. et al. Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. ACS Medicinal Chemistry Letters.
  • 4-Substituted benzenesulfonamides featuring cyclic imides moieties exhibit potent and isoform-selective carbonic anhydrase II/IX inhibition. PubMed.

Sources

Application

Mass spectrometry (LC-MS/MS) analysis of 3-Amino-4-sulfamoylbenzamide

Application Note & Protocol: High-Sensitivity LC-MS/MS Quantification and Impurity Profiling of 3-Amino-4-sulfamoylbenzamide Introduction and Analytical Rationale 3-Amino-4-sulfamoylbenzamide (CAS 1394040-08-4) is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: High-Sensitivity LC-MS/MS Quantification and Impurity Profiling of 3-Amino-4-sulfamoylbenzamide

Introduction and Analytical Rationale

3-Amino-4-sulfamoylbenzamide (CAS 1394040-08-4) is a critical organic building block and intermediate in the synthesis of sulfonamide-based therapeutics, including specific diuretics and carbonic anhydrase inhibitors[1][2]. In drug development, monitoring this compound is essential for two primary reasons: as a potential genotoxic impurity in active pharmaceutical ingredients (APIs)[3][4], and as a target analyte in pharmacokinetic (PK) profiling.

While traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is standard for bulk purity assays, it lacks the specificity and sensitivity required for trace-level impurity profiling or bioanalysis in complex matrices[3]. Co-eluting isobaric impurities or endogenous plasma proteins often obscure UV signals. To overcome this, we employ Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). The orthogonal selectivity of chromatographic retention time combined with specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) ensures unambiguous quantification[4][5].

Scientific Causality: Methodological Design

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than simply following a recipe.

  • Ionization Strategy (ESI+): Sulfonamides and benzamide derivatives contain multiple nitrogen atoms (amines and amides) that act as excellent proton acceptors[6]. By utilizing a highly acidic mobile phase (0.1% Formic Acid), we drive the solution equilibrium toward the protonated state. This ensures that upon entering the Electrospray Ionization (ESI) source, the molecules readily form stable [M+H]+ precursor ions (m/z 216.04), maximizing detector sensitivity[5][6].

  • Chromatographic Causality: A sub-2-micron C18 stationary phase is selected. The hydrophobic carbon chains interact with the aromatic ring of the benzamide, while the gradient elution (starting at 5% organic) prevents the relatively polar sulfonamide group from eluting in the void volume.

  • Matrix Effect Mitigation: To make this a self-validating protocol , an isotopically labeled internal standard (SIL-IS) must be spiked into every sample prior to extraction. Because the SIL-IS co-elutes with the target analyte, it experiences the exact same ion suppression or enhancement in the ESI source, automatically normalizing the quantitative output[5].

Workflow A Sample Prep (Protein Ppt / Dilution) B UHPLC Separation (C18, Acidic Gradient) A->B C ESI+ Ionization (Protonation) B->C D Tandem MS (MRM Detection) C->D E Data Analysis (Quantification) D->E

Fig 1: End-to-end LC-MS/MS analytical workflow for 3-Amino-4-sulfamoylbenzamide quantification.

Step-by-Step Experimental Protocol

Sample Preparation (Self-Validating System)

For API Impurity Profiling:

  • Accurately weigh 10.0 mg of the synthesized API batch and dissolve in 10 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock[3].

  • Spike 10 µL of the SIL-IS (100 ng/mL) into 990 µL of the sample.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

For Plasma Pharmacokinetics (Protein Precipitation):

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein denaturation and precipitation. Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of binding proteins, releasing the bound drug into the supernatant.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak splitting).

UHPLC Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer kinetics).

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

Table 1: Optimized UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4095.05.0Initial
0.500.4095.05.0Isocratic hold
3.000.4010.090.0Linear ramp
4.000.4010.090.0Column wash
4.100.4095.05.0Return to initial
5.500.4095.05.0Re-equilibration
Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Collision-induced dissociation (CID) with Argon gas is used to fragment the precursor ion[2].

Causality of Fragmentation: The [M+H]+ ion at m/z 216.04 undergoes predictable fragmentation. The lowest energy pathway involves the neutral loss of ammonia ( −NH3​ , -17 Da) yielding m/z 199.02. Higher collision energies drive the cleavage of the entire sulfonamide group ( −SO2​NH2​ , -80 Da), yielding a highly stable benzamide core fragment at m/z 136.04[2][4].

Fragmentation M Precursor Ion [M+H]+ m/z 216.04 F1 Product Ion 1 m/z 199.02 (-NH3) M->F1 CE: 15V (Qualifier) F2 Product Ion 2 m/z 136.04 (-SO2NH2) M->F2 CE: 25V (Quantifier)

Fig 2: Proposed collision-induced dissociation (CID) fragmentation pathway in ESI+ mode.

Table 2: MRM Transitions and Compound-Dependent Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-Amino-4-sulfamoylbenzamide216.04136.04503025Quantifier
3-Amino-4-sulfamoylbenzamide216.04199.02503015Qualifier
SIL-IS (e.g., 13C6-labeled)222.06142.06503025Internal Standard

Method Validation and Data Interpretation

To ensure regulatory compliance (e.g., ICH M10 for bioanalysis or ICH Q2 for impurities), the method must be validated for linearity, accuracy, and precision[4].

Table 3: Representative Method Validation Summary

ParameterAcceptance CriteriaObserved Results (Plasma)Observed Results (API Matrix)
Linearity Range R2≥0.995 1.0 – 1000 ng/mL ( R2=0.998 )0.05 – 50 µg/mL ( R2=0.999 )
LOD (S/N > 3) Distinct from blank0.3 ng/mL0.01 µg/mL
LOQ (S/N > 10) Accuracy within ±20%1.0 ng/mL0.05 µg/mL
Intra-day Precision CV 15%4.2% – 8.1%2.1% – 5.4%
Extraction Recovery Consistent across range88.5% ± 4.2%N/A (Dilute & Shoot)

Expert Insight on Troubleshooting: If you observe a sudden drop in the quantifier ion signal (m/z 136.04) but the qualifier ion (m/z 199.02) remains stable, suspect isobaric interference from the matrix co-eluting at the same retention time. The self-validating nature of the SIL-IS will flag this: if the IS peak area drops simultaneously, you are experiencing matrix-induced ion suppression. Resolve this by altering the chromatographic gradient (e.g., extending the isocratic hold at 5% B) to separate the analyte from the invisible suppression zone.

Sources

Method

Application Note: 3-Amino-4-sulfamoylbenzamide and its Analogs as Versatile Intermediates in the Synthesis of Active Pharmaceutical Ingredients (APIs)

An Application Guide for Researchers and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 3-amino-4-sulfamoylbenzamide and its structurally related analogs as pivotal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-amino-4-sulfamoylbenzamide and its structurally related analogs as pivotal chemical intermediates in the development of active pharmaceutical ingredients. Moving beyond a simple recitation of synthetic steps, this document elucidates the chemical rationale behind the utility of this molecular scaffold, focusing on its application in the synthesis of potent diuretic agents and other therapeutic molecules. Detailed, field-tested protocols for synthesis and analysis are provided to ensure reproducibility and high-quality outcomes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Importance of the Sulfamoylbenzamide Scaffold

The 3-amino-5-sulfamoylbenzoic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically significant drugs, particularly in the diuretic class.[1] Its inherent structural features—a reactive aromatic amine, a carboxylic acid (or its amide derivative), and a sulfonamide group—provide multiple handles for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

3-Amino-4-sulfamoylbenzamide, with a molecular formula of C₇H₉N₃O₃S and a molecular weight of 215.23 g/mol , serves as a quintessential example of this structural class.[2] The strategic placement of the amino, sulfamoyl, and carboxamide groups on the benzene ring creates a unique electronic and steric environment that is instrumental in its reactivity and subsequent biological activity in derivative compounds. This application note will detail the synthesis of key APIs derived from this scaffold, providing both the mechanistic "why" and the procedural "how" for laboratory application.

Physicochemical Properties & Safe Handling

Before any laboratory work, a thorough understanding of the intermediate's properties and safety requirements is paramount.

PropertyValueReference
IUPAC Name 3-amino-4-sulfamoylbenzamide[3]
CAS Number 1394040-08-4[2]
Molecular Formula C₇H₉N₃O₃S[2]
Molecular Weight 215.23 g/mol [2]
Physical Form Solid[4]

Safety & Handling Precautions: Safe handling of 3-amino-4-sulfamoylbenzamide and its derivatives is critical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.[4][5]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek medical attention if you feel unwell.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

The Synthetic Utility: From Intermediate to API

The true value of the 3-amino-4-sulfamoylbenzamide scaffold lies in its role as a precursor to high-value APIs. The amino group is a key nucleophile, readily undergoing alkylation or condensation reactions, which is a common strategy for introducing diversity and modulating biological targets.

Key API Targets:
  • Loop Diuretics (Bumetanide & Furosemide Analogs): This is the most prominent application. These drugs act on the thick ascending limb of the loop of Henle, inhibiting the sodium-potassium-chloride cotransporter.[8] The synthesis of bumetanide directly utilizes a derivative of this scaffold.

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic pharmacophore for targeting carbonic anhydrases, enzymes involved in various physiological processes.[9][10] Modifications of the core structure can lead to potent and selective inhibitors for therapeutic use, including in cancer therapy.[9][11]

  • ROMK Inhibitors: More recently, 3-sulfamoylbenzamide derivatives have been identified as inhibitors of the renal outer medullary potassium (ROMK) channel, a novel target for developing new diuretics with potentially fewer side effects like hypokalemia.[12][13]

The following diagram illustrates the central role of the 3-amino-5-sulfamoylbenzoic acid scaffold in accessing these diverse API classes.

G cluster_start Core Intermediate cluster_apis API Classes A 3-Amino-4-R-5-sulfamoylbenzoic acid (Scaffold) B Bumetanide (Loop Diuretic) A->B Reductive Amination (R=Phenoxy) C Furosemide Analogs (Loop Diuretic) A->C Nucleophilic Aromatic Substitution (R=Chloro) D Carbonic Anhydrase Inhibitors A->D Scaffold Modification E ROMK Channel Inhibitors A->E Scaffold Modification

Caption: Synthetic pathways from the core scaffold to various APIs.

Detailed Application Protocol: Synthesis of Bumetanide

This protocol details the synthesis of Bumetanide from its direct precursor, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, via a one-pot reductive amination. This method highlights the reactivity of the amino group on the core scaffold.

Principle of the Method

The synthesis involves the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde. This proceeds via two key transformations occurring in a single pot: (1) condensation between the primary amine and the aldehyde to form a Schiff base (imine) intermediate, and (2) subsequent reduction of the imine to the secondary amine, Bumetanide. Catalysts such as palladium on carbon with a hydrogen source or Lewis acids can facilitate this transformation.[14][15][16]

Materials & Reagents
ReagentCAS NumberMolecular WeightNotes
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid28328-54-3308.31Starting Material[4]
n-Butanol71-36-374.12Reagent & Solvent[16]
Boron trifluoride etherate (BF₃·OEt₂)109-63-7141.93Lewis Acid Catalyst[15]
Iron(III) chloride (FeCl₃)7705-08-0162.20Lewis Acid Co-catalyst[16]
Sodium Hydroxide (NaOH)1310-73-240.00For work-up
Hydrochloric Acid (HCl), concentrated7647-01-036.46For acidification
Ethanol64-17-546.07For work-up
Step-by-Step Synthesis Protocol

The following workflow diagram outlines the key stages of the synthesis and purification process.

G start Start charge 1. Charge Reactor - 3-amino-4-phenoxy-5-sulfamoylbenzoic acid - n-Butanol start->charge catalyst 2. Add Catalysts - BF₃·OEt₂ - FeCl₃ charge->catalyst react 3. Reaction - Stir at room temp - 4-6 hours catalyst->react monitor 4. Monitor Reaction (TLC / HPLC) react->monitor quench 5. Quench & Work-up - Distill excess n-butanol - Add NaOH/Ethanol, reflux - Adjust pH to 8-8.2 monitor->quench Reaction Complete isolate 6. Isolate Sodium Salt - Cool and filter - Recrystallize from water quench->isolate acidify 7. Acidification - Dissolve salt in water - Add HCl to pH 2-3 isolate->acidify final 8. Final Product - Cool, filter, wash, and dry - Obtain pure Bumetanide acidify->final end End final->end

Caption: Workflow for the synthesis and purification of Bumetanide.

  • Reaction Setup: To a suitable reaction vessel, add 0.1 mol of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid and 500 mL of n-butanol. Stir at room temperature to form a suspension.[16]

  • Catalyst Addition: Carefully add 5 mmol of boron trifluoride etherate and 5 mmol of iron(III) chloride to the reaction mixture.[16] A patent suggests that a combination of Lewis acids can improve catalytic efficiency.[17][18]

  • Reaction: Allow the reaction to stir at room temperature for approximately 6 hours. The reaction progress should be monitored to prevent the formation of dialkylated byproducts.[14][16]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[14]

  • Work-up and Hydrolysis: Once the reaction is complete, stop stirring. Distill off the majority of the n-butanol under reduced pressure. To the residue, add 200 mL of 2 M sodium hydroxide solution and 100 mL of ethanol. Heat the mixture to reflux for 30 minutes to hydrolyze any ester byproducts.[16]

  • Isolation of Sodium Salt: Cool the mixture and adjust the pH to 8.0-8.2 with concentrated hydrochloric acid. Cool further, allowing the sodium salt of bumetanide to precipitate. Filter the solid, then redissolve it in hot water with a small amount of activated carbon for decolorization. Filter while hot and allow the solution to cool, precipitating the purified sodium salt.[16]

  • Final Product Precipitation: Collect the sodium salt by filtration and dissolve it in 300 mL of hot water. Acidify the solution with concentrated hydrochloric acid to a pH of 2-3.[16]

  • Drying: Cool the mixture in an ice bath to complete precipitation. Filter the white solid, wash with cold water until the washings are neutral, and dry under vacuum to yield pure bumetanide.

Expected Outcome: This method can achieve yields of over 90% with purity exceeding 99%.[16][17]

Quality Control & Analytical Protocols

Validation of the intermediate and final product purity is essential. The following are standard analytical methods for characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the intermediate and the final API, as well as for monitoring reaction progress.

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is injected into a nonpolar stationary phase and eluted with a polar mobile phase gradient.[19]

  • Protocol Outline:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 280 nm.

    • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile/Water).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the synthesized molecule.

  • Principle: NMR spectroscopy measures the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. The chemical environment of each proton (¹H) and carbon (¹³C) atom results in a unique resonance frequency (chemical shift), providing a detailed molecular fingerprint.

  • Protocol Outline:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Analysis: For Bumetanide, expect to see characteristic signals for the aromatic protons, the butyl chain protons, the phenoxy group protons, and exchangeable protons from the NH, COOH, and SO₂NH₂ groups.

Mass Spectrometry (MS)

MS confirms the molecular weight of the target compound.

  • Principle: MS ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).

  • Protocol Outline:

    • Technique: Electrospray Ionization (ESI) is typically used for this class of molecules.

    • Analysis: The resulting spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ of the compound. For Bumetanide (MW = 364.42), the expected m/z would be ~365.4 in positive mode or ~363.4 in negative mode.

Conclusion

3-Amino-4-sulfamoylbenzamide and its related analogs are not merely starting materials but are strategic intermediates that enable access to a wide range of important pharmaceutical agents. Their well-defined reactivity, particularly at the aromatic amino group, allows for predictable and high-yielding synthetic transformations. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to confidently utilize this scaffold in the synthesis of loop diuretics like Bumetanide and to explore its potential in developing novel therapeutics targeting other biological systems. By understanding the underlying chemical principles and adhering to rigorous analytical validation, scientists can effectively harness the power of this versatile chemical building block.

References

  • PubChem. 3-Amino-4-(1,3-thiazol-2-ylsulfamoyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Naeem, M., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLoS ONE. Available from: [Link]

  • Reddy, G. J., et al. (2013). Facile, One Pot Synthesis of Bumetanide, a Loop Diuretic of Sulfamoyl Category to Treat Heart Failure. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Available from: [Link]

  • Google Patents. CN106748906A - A kind of synthetic method of bumetanide.
  • Google Patents. CN106748906B - A kind of synthetic method of bumetanide.
  • Google Patents. CN101591276B - Method for preparing bumetanide.
  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

  • Feit, P. W., et al. (1976). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. 4-(Aminosulfonyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Gpatindia. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

  • Lewis, L. M., et al. (2018). Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

  • Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors. Available from: [Link]

  • Google Patents. EP0788494B1 - Process for the preparation of furosemide.
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available from: [Link]

  • Google Patents. CN105566260A - Furosemide preparation method.
  • European Pharmaceutical Review. Analytical methods for obtaining HOS information from protein therapeutics. Available from: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 3-Amino-4-sulfamoylbenzamide

Welcome to the technical support guide for 3-Amino-4-sulfamoylbenzamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Amino-4-sulfamoylbenzamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Section 1: Understanding the Core Problem - Physicochemical Profile

Before attempting to modify solubility, it is crucial to understand the inherent physicochemical properties of 3-Amino-4-sulfamoylbenzamide that govern its behavior in aqueous media.

FAQ: Foundational Properties

Q1: What are the key structural features of 3-Amino-4-sulfamoylbenzamide that influence its solubility?

A1: The molecule's structure presents a duality. It contains a rigid, non-polar benzene ring, which is inherently hydrophobic and resists dissolution in water. Conversely, it possesses three polar, ionizable functional groups: a primary aromatic amine (-NH₂), a sulfonamide (-SO₂NH₂), and a benzamide (-CONH₂). These groups can engage in hydrogen bonding and, more importantly, can be ionized to form more soluble salts. The poor solubility in neutral water arises because the hydrophobic character of the aromatic core dominates when the functional groups are un-ionized.

Q2: How does pH fundamentally control the solubility of this compound?

A2: The ionizable groups are the primary handles for solubility manipulation. The compound's solubility is highly dependent on the pH of the aqueous medium because the charge state of the amino and sulfonamide groups can be altered[1][][3].

  • In Acidic Conditions (Low pH): The primary amino group (a weak base) will become protonated to form a positively charged ammonium salt (-NH₃⁺). This charged species is significantly more polar and water-soluble.

  • In Alkaline Conditions (High pH): The sulfonamide group is weakly acidic and can be deprotonated to form a negatively charged anion (-SO₂NH⁻). This process also results in a more soluble salt form.

Therefore, moving the pH away from the isoelectric point (where the net charge is zero) is the most direct strategy to enhance solubility.[4]

Caption: pH-dependent ionization states of 3-Amino-4-sulfamoylbenzamide.

Section 2: Troubleshooting Guide & Experimental Workflow

This section provides a logical, tiered approach to solving solubility issues, starting with the simplest and most common techniques.

Experimental_Workflow Start Start: Compound Insoluble in Aqueous Buffer Check_pH Strategy 1: pH Modification Start->Check_pH pH_Success Success: Compound Dissolved Check_pH->pH_Success Yes pH_Fail Incompatible with Assay or Insufficient Solubility Check_pH->pH_Fail No Check_Cosolvent Strategy 2: Cosolvency pH_Fail->Check_Cosolvent Cosolvent_Success Success: Compound Dissolved Check_Cosolvent->Cosolvent_Success Yes Cosolvent_Fail Precipitation on Dilution or Insufficient Solubility Check_Cosolvent->Cosolvent_Fail No Advanced Strategy 3: Advanced Formulation Cosolvent_Fail->Advanced Complexation Complexation (e.g., Cyclodextrins) Advanced->Complexation Solid_Dispersion Solid Dispersion (e.g., with PVP, PEG) Advanced->Solid_Dispersion Advanced_Success Success: Stable Solution/Dispersion Complexation->Advanced_Success Solid_Dispersion->Advanced_Success

Caption: Logical workflow for enhancing aqueous solubility.

Issue 1: My compound will not dissolve in a standard aqueous buffer (e.g., PBS at pH 7.4).

Root Cause: At neutral pH, the compound is largely in its un-ionized, hydrophobic form, leading to minimal solubility.

Troubleshooting Action: pH Modification. This is the first and most effective strategy to attempt. The goal is to create a pH-solubility profile to identify the optimal pH for dissolution.[][3]

  • Acidic pH: Prepare a stock solution in a dilute acidic medium (e.g., 0.1 M HCl) and then neutralize carefully, or add acidic buffers directly to your formulation.[4]

  • Alkaline pH: Prepare a stock solution in a dilute alkaline medium (e.g., 0.1 M NaOH) and neutralize, or use alkaline buffers.

See Protocol 1: pH-Solubility Profile Determination for a detailed experimental guide.

Issue 2: pH adjustment is incompatible with my experimental model (e.g., cell culture, enzymatic assay), or solubility is still insufficient.

Root Cause: The required pH for dissolution falls outside the viable range for the biological system.

Troubleshooting Action: Cosolvency. This technique involves adding a water-miscible organic solvent (a cosolvent) to the aqueous system. The cosolvent reduces the overall polarity of the solvent, making it more favorable for the hydrophobic drug molecule to dissolve.[5][6][7]

  • Mechanism: Cosolvents work by reducing the interfacial tension between the solute and the aqueous environment, essentially making the water "less polar."[8]

  • Common Cosolvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are frequently used.[9]

CosolventTypical Starting Conc.Key Considerations
DMSO 0.1% - 5% (v/v)Excellent solubilizer; can be cytotoxic at higher concentrations.
Ethanol 1% - 10% (v/v)Biocompatible at low levels; can cause protein precipitation.
PEG 400 5% - 20% (v/v)Low toxicity; can increase viscosity.[9]
Propylene Glycol 5% - 20% (v/v)Common in parenteral formulations; good safety profile.

See Protocol 2: Cosolvent Screening Protocol for a detailed experimental guide.

Issue 3: My compound precipitates out of the cosolvent-based stock solution upon dilution into my aqueous assay buffer.

Root Cause: This is a common problem where the drug is soluble in the high-concentration cosolvent stock but crashes out when the percentage of cosolvent is drastically lowered upon dilution, causing the solvent environment to become highly polar again.

Troubleshooting Action: Advanced Formulation Strategies. When simple pH and cosolvent approaches fail, more sophisticated methods that alter the solid-state properties of the drug or encapsulate it are necessary.

A) Complexation with Cyclodextrins

This method uses cyclic oligosaccharides (cyclodextrins) to form a host-guest inclusion complex with the drug.[10][11]

  • Mechanism: The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic part of the 3-Amino-4-sulfamoylbenzamide molecule gets encapsulated within this cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[12]

  • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), and Sulfobutylether-β-Cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher solubility and lower toxicity.

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

See Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

B) Solid Dispersion

This technique involves dispersing the drug in a hydrophilic solid carrier or matrix at a molecular level.[13][14][15]

  • Mechanism: When this solid dispersion is introduced to an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine, amorphous, high-energy particles.[16] This increases the surface area and wettability, leading to a much faster and higher dissolution.[17]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[14][18]

  • Lab-Scale Method: The solvent evaporation method is highly accessible for research settings.[13]

See Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Section 3: Detailed Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Preparation: Prepare a series of buffers (e.g., 0.1 M citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Addition of Compound: Add an excess amount of 3-Amino-4-sulfamoylbenzamide to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to visualize the pH-solubility profile.

Protocol 2: Cosolvent Screening Protocol
  • Stock Preparation: Prepare high-concentration stock solutions of the compound in 100% of each selected cosolvent (e.g., 10 mg/mL in DMSO, 10 mg/mL in PEG 400).

  • Serial Dilution: Create a series of aqueous solutions containing varying percentages of the cosolvent (e.g., 0.5%, 1%, 2%, 5%, 10%, 20% v/v).

  • Solubility Test: Add an excess amount of the compound to each cosolvent-water mixture.

  • Equilibration & Quantification: Follow steps 3-5 from Protocol 1.

  • Analysis: Plot solubility against the percentage of cosolvent to determine the required concentration for your target solubility.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (start with 1:1). Calculate the required mass for each component.

  • Mixing: Place the cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

  • Kneading: Slowly add the drug powder to the paste and knead thoroughly for 30-60 minutes. The mixture should remain a consistent paste.

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until the solvent is completely evaporated, or use a vacuum oven.

  • Final Product: The resulting dry powder is the inclusion complex, which can be tested for its aqueous solubility.

Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Component Ratio: Decide on a drug-to-carrier ratio (e.g., 1:5 or 1:10 by weight).

  • Dissolution: Dissolve both the 3-Amino-4-sulfamoylbenzamide and the hydrophilic carrier (e.g., PVP K30) in a suitable common volatile solvent (e.g., methanol or ethanol). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This leaves a thin film on the flask wall.

  • Drying: Further dry the film under vacuum for several hours to remove any residual solvent.

  • Final Product: Scrape the dried solid from the flask. This powder is the solid dispersion, which should exhibit enhanced dissolution characteristics compared to the pure drug.[13]

Section 4: Summary of Approaches

MethodPrincipleAdvantagesLimitations
pH Adjustment Ionization of functional groups to form soluble salts.[1]Simple, cost-effective, highly effective for ionizable drugs.[]Limited by the pH tolerance of the experimental system; risk of precipitation upon pH change.
Cosolvency Reduction of solvent polarity.Easy to prepare; widely used in initial screenings.[8]Can cause precipitation on dilution; potential for solvent toxicity.
Complexation Encapsulation of the hydrophobic drug in a hydrophilic host.[10]Significant solubility enhancement; can improve stability.[12]Requires specific host-guest compatibility; can be more expensive.
Solid Dispersion Dispersion of the drug in a hydrophilic carrier, often in an amorphous state.[14][15]Greatly enhances dissolution rate and apparent solubility.[13][17]Requires processing (e.g., solvent removal); potential for physical instability (recrystallization).

Section 5: References

  • Sareen, S., Mathew, G., & Joseph, L. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • Solubility Enhancement by Solid Dispersion Method: An Overview. (2024, August 15). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (n.d.). [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Strategies to Improve Solubility of Oral Drugs. (2022, December 4). SciSpace. [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. [Link]

  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. (2024, February 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE. [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). [Link]

  • Drug solubilization by complexation. (2017, October 5). PubMed. [Link]

  • Cosolvency. (n.d.). Slideshare. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). International Scientific Journal of Engineering and Management. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]

  • Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). ACS Publications. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Solubility Enhancement Methods. (n.d.). IJIRT. [Link]

  • Various techniques for solubility enhancement: An overview. (2018, July 6). ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-4-sulfamoylbenzamide Synthesis

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals experiencing bottlenecking, low yields, or impurity profile issues during the synthesis of 3-Amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals experiencing bottlenecking, low yields, or impurity profile issues during the synthesis of 3-Amino-4-sulfamoylbenzamide [1].

Because direct chlorosulfonation of deactivated aromatic rings is electronically disfavored, this synthesis relies on a four-step sequence: Nucleophilic Aromatic Substitution (SNAr) Oxidative Chlorination Dual Amidation Nitro Reduction. Below, we break down the causality of common failures, validated methodologies, and expert troubleshooting FAQs.

Part 1: Synthetic Workflow Visualization

SynthesisPathway A 4-Chloro-3-nitrobenzoic acid (Starting Material) B 4-(Benzylthio)-3-nitrobenzoic acid (Intermediate 1) A->B BnSH, K2CO3 DMF, 60°C C 4-(Chlorosulfonyl)-3-nitrobenzoic acid (Intermediate 2) B->C NCS, HCl MeCN/H2O, 0°C D 4-Sulfamoyl-3-nitrobenzamide (Intermediate 3) C->D 1. SOCl2, 80°C 2. NH3 (aq), 0°C E 3-Amino-4-sulfamoylbenzamide (Target Product) D->E Fe, NH4Cl EtOH/H2O, 80°C

Fig 1: Step-by-step synthetic workflow for 3-Amino-4-sulfamoylbenzamide.

Part 2: Yield Optimization Matrix

Use this quantitative data summary to benchmark your isolated yields against expected process chemistry standards and identify the primary chemical causes of material loss.

Reaction StepTarget IntermediateExpected YieldCommon Yield DropPrimary Chemical Cause
1. Thioetherification 4-(Benzylthio)-3-nitrobenzoic acid85–95%< 50%Hydrolysis of the aryl chloride due to the use of overly strong bases (e.g., NaOH) instead of K₂CO₃.
2. Oxidative Chlorination 4-(Chlorosulfonyl)-3-nitrobenzoic acid75–85%10–30%Hydrolysis to sulfonic acid due to poor temperature control (>5°C) or excess water in the solvent mixture.
3. Dual Amidation 4-Sulfamoyl-3-nitrobenzamide70–80%20–40%Incomplete SOCl₂ activation leading to mixed carboxylic acid/amide products, or local ammonia depletion.
4. Nitro Reduction 3-Amino-4-sulfamoylbenzamide85–90%< 20%Catalyst poisoning (Pd/C) by trace sulfur impurities; requires switching to a metal-mediated SET reduction.
Part 3: Validated Methodologies & Self-Validating Protocols

To ensure trustworthiness in your workflow, do not proceed to the next step without passing the Validation Checkpoint .

Step 1: Thioetherification (SNAr)
  • Protocol: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and stir for 10 minutes. Slowly add benzyl mercaptan (1.1 eq) dropwise. Stir the suspension at 60°C for 4 hours. Pour into ice water and acidify to pH 2 with 1M HCl to precipitate the product.

  • Causality: K₂CO₃ is a mild base that deprotonates both the carboxylic acid and the mercaptan. The resulting thiolate is a highly potent nucleophile that readily displaces the activated aryl chloride. Using a stronger base (like NaOH) risks competitive SNAr by hydroxide, yielding the unwanted phenol derivative.

  • Validation Checkpoint: LC-MS (ESI-) must show total disappearance of starting material (m/z ~200) and the appearance of the thioether product at m/z 288 [M-H]⁻ .

Step 2: Oxidative Chlorination
  • Protocol: Suspend 4-(benzylthio)-3-nitrobenzoic acid (1.0 eq) in a pre-cooled (0°C) mixture of MeCN/H₂O (5:1 v/v). Add 2M aqueous HCl (1.5 eq). Portion-wise, add N-Chlorosuccinimide (NCS) (4.0 eq) over 30 minutes to control the exotherm. Stir at 0°C for 2 hours. Extract immediately with cold dichloromethane (DCM).

  • Causality: NCS provides a controlled release of electrophilic chlorine. The thioether is oxidized through a sulfonium intermediate, which is cleaved by water/chloride to yield the sulfonyl chloride[2]. Strict temperature control (0°C) prevents the highly reactive sulfonyl chloride from hydrolyzing into the unreactive sulfonic acid.

  • Validation Checkpoint: Quench a 10 µL reaction aliquot into 500 µL of methanol. LC-MS (ESI-) should show the methyl sulfonate derivative at m/z 260 [M-H]⁻ .

Step 3: Dual Amidation
  • Protocol: Suspend the dry 4-(chlorosulfonyl)-3-nitrobenzoic acid in neat SOCl₂ (10 eq) with 1 drop of DMF (catalyst). Reflux at 80°C for 3 hours. Concentrate in vacuo to yield the bis-acid chloride. Dissolve the residue in dry THF, cool to -20°C, and add this solution dropwise to a vigorously stirred solution of 28% aqueous ammonia (20 eq) at 0°C.

  • Causality: SOCl₂ converts the carboxylic acid to the highly reactive acyl chloride. The subsequent inverse addition (adding the substrate to the ammonia) ensures that ammonia is always in vast excess, outcompeting the hydrolysis of the sulfonyl chloride by the water present in the aqueous ammonia.

  • Validation Checkpoint: LC-MS (ESI+) of the crude solid must show the dual-amide product at m/z 246 [M+H]⁺ .

Step 4: Nitro Reduction (Béchamp Method)
  • Protocol: Suspend 4-sulfamoyl-3-nitrobenzamide (1.0 eq) in EtOH/H₂O (3:1 v/v). Add NH₄Cl (3.0 eq) and Iron powder (5.0 eq). Reflux at 80°C for 2 hours. Filter the hot mixture through a pad of Celite to remove iron salts, then concentrate the filtrate.

  • Causality: Sulfonamides frequently poison palladium catalysts (Pd/C) during standard hydrogenation. The Béchamp reduction (Fe/NH₄Cl) is completely immune to sulfur poisoning and selectively reduces the nitro group via single-electron transfer without hydrolyzing the amides.

  • Validation Checkpoint: LC-MS (ESI+) confirms the final target[1] at m/z 216 [M+H]⁺ .

Part 4: Expert Troubleshooting FAQs

Q: Why do we use benzyl mercaptan instead of directly chlorosulfonating the aromatic ring? A: Direct chlorosulfonation (using chlorosulfonic acid) of 4-chloro-3-nitrobenzoic acid is electronically prohibited. The aromatic ring is severely deactivated by both the strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, making electrophilic aromatic substitution (EAS) nearly impossible. The SNAr approach using benzyl mercaptan bypasses this electronic limitation by relying on nucleophilic attack[3].

Q: My LC-MS shows a mass corresponding to the sulfonic acid after Step 2. How do I prevent this? A: The oxidative cleavage of benzyl thioethers using NCS/HCl is highly sensitive to the water-to-co-solvent ratio and temperature[2]. If the temperature rises above 5°C, or if the MeCN:H₂O ratio drops below 5:1, nucleophilic attack by water outcompetes chloride attack, leading to irreversible hydrolysis. Solution: Pre-cool all solvents to 0°C, ensure NCS is added portion-wise to control the exotherm, and extract the product immediately into a non-polar solvent (e.g., DCM) the moment the reaction completes.

Q: During the amidation step, I am isolating a mixture of carboxylic acid and primary amide. How do I force complete conversion? A: 4-(Chlorosulfonyl)-3-nitrobenzoic acid contains two distinct electrophilic centers. Direct treatment with aqueous ammonia often fails because the carboxylic acid is not sufficiently electrophilic to undergo amidation at low temperatures. You must first generate the bis-acid chloride using SOCl₂. Furthermore, failing to use the inverse addition technique will cause local depletion of ammonia in the flask, allowing adventitious water to hydrolyze the sulfonyl chloride back to a sulfonic acid.

Q: My final reduction step using Pd/C and H₂ gas is stalling at 30% conversion. What is the mechanism of this failure? A: Sulfonamides and trace thioether impurities from Step 1 are notorious for poisoning transition metal catalysts like Palladium. The lone pairs on the sulfur atom irreversibly coordinate to the active metal surface, blocking hydrogen adsorption. Instead of wasting material by increasing catalyst loading, switch to the Béchamp reduction (Iron powder and NH₄Cl) detailed in Step 4.

References
  • Sigma-Aldrich. "3-amino-4-sulfamoylbenzamide | 1394040-08-4". sigmaaldrich.com.
  • Pu, Y.-M., et al. "A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides." ResearchGate.
  • Fan, Z.-H., et al. "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides." ACS Publications.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 3-Amino-4-sulfamoylbenzamide in DMSO

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-Amino-4-sulfamoylbenzamide (CAS: 1394040-08-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-Amino-4-sulfamoylbenzamide (CAS: 1394040-08-4). While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for high-throughput screening and stock solution storage, its chemical instability under specific conditions poses a severe risk to primary amines.

This guide provides a mechanistic root-cause analysis, diagnostic FAQs, and self-validating protocols to ensure absolute structural integrity of your compound.

Mechanistic Root Cause Analysis: The "Why" Behind the Degradation

3-Amino-4-sulfamoylbenzamide contains three distinct nitrogenous groups: a carboxamide (position 1), a sulfamoyl group (position 4), and a primary aniline group (position 3). Because the lone pairs on the carboxamide and sulfamoyl nitrogens are delocalized into highly electron-withdrawing carbonyl and sulfonyl groups, they are relatively inert.

However, the primary amine at the 3-position is highly nucleophilic .

DMSO is not entirely inert. Under the stress of light, trace transition metals, or localized heat, DMSO undergoes an autocatalytic decomposition process that generates formaldehyde (HCHO) and dimethyl sulfide . The highly nucleophilic 3-amino group rapidly attacks this electrophilic formaldehyde byproduct. This initiates a cascade forming a methylol intermediate (+30 Da), which subsequently dehydrates into a highly stable, irreversible Schiff base/imine cross-link (+12 Da).

DMSODegradation DMSO DMSO Solvent HCHO Formaldehyde (HCHO) Degradation Byproduct DMSO->HCHO Autocatalytic Decomposition Stress Heat / Light / O2 Stress->DMSO Triggers Methylol Methylol Intermediate (+30 Da Mass Shift) HCHO->Methylol Electrophilic Attack API 3-Amino-4-sulfamoylbenzamide (Primary Amine) API->Methylol Nucleophilic Addition Imine Imine / Schiff Base (+12 Da Mass Shift) Methylol->Imine Dehydration (-H2O)

Figure 1: Mechanistic pathway of 3-Amino-4-sulfamoylbenzamide degradation in DMSO via formaldehyde.

Troubleshooting FAQs

Q: My 3-Amino-4-sulfamoylbenzamide stock solution turns yellow after a week at -20°C. Is it still viable for biochemical assays? A: No, discard the solution immediately. The yellowing indicates oxidative degradation of the primary aniline group or the formation of highly conjugated Schiff bases. This occurs when DMSO breaks down into formaldehyde, which subsequently cross-links with the primary amine. To prevent this, store aliquots at -80°C in amber vials under an inert argon atmosphere.

Q: Can I use a heated sonication bath to speed up the dissolution of the powder in DMSO? A: Absolutely not. Applying heat to DMSO accelerates its degradation into formaldehyde . The localized cavitation generated by sonication provides the activation energy for this autocatalytic decomposition, immediately flooding your solvent with reactive electrophiles. Instead, use continuous, gentle vortexing at room temperature (20–25°C).

Q: We observe a +12 Da mass shift in our LC-MS QC runs. What is this degradant? A: A +12 Da shift is the classic analytical signature of an imine (Schiff base) adduct. Formaldehyde (30 Da) reacts with the 3-amino group to form a methylol intermediate (+30 Da), which rapidly dehydrates (-18 Da) to form the imine (+12 Da) . This confirms your DMSO solvent has degraded. You must switch to freshly opened, anhydrous DMSO (≤0.005% water).

Q: Why do we see a sudden drop in compound potency after three freeze-thaw cycles? A: DMSO is highly hygroscopic. Repeated opening of cold vials causes atmospheric moisture to condense into the solution. Water not only fuels the hydrolysis of the 1-carboxamide group into a carboxylic acid (+1 Da) but also provides dissolved oxygen that accelerates the oxidation of the 3-amino group.

Quantitative Diagnostics

Use the following table to cross-reference your LC-MS/ESI+ data against known degradation pathways. This allows for rapid identification of the exact handling error that compromised your stock.

Degradant ProfileStructural ModificationLC-MS Marker (ESI+)Mechanistic OriginPreventive Action
Intact Compound Nonem/z 216.0N/AN/A
Imine / Schiff Base 3-N=CH₂m/z 228.0 (+12 Da)Formaldehyde cross-linkingUse fresh anhydrous DMSO
Methylol Adduct 3-NH-CH₂OHm/z 246.0 (+30 Da)Incomplete dehydrationArgon overlay, -80°C storage
Carboxylic Acid 1-COOHm/z 217.0 (+1 Da)Hydrolysis of 1-carboxamideDesiccator thawing
Nitroso Derivative 3-NOm/z 230.0 (+14 Da)Oxidation of 3-NH₂Amber vials, avoid light

Standard Operating Procedure: Ultra-Stable Stock Preparation

To guarantee compound integrity, you must treat the preparation of 3-Amino-4-sulfamoylbenzamide as an air- and moisture-sensitive workflow. This protocol is designed as a self-validating system : if executed correctly, the final analytical QC step will prove the absence of degradation.

Step-by-Step Methodology

Step 1: Environmental Control Perform all powder weighing inside a nitrogen-purged glovebox or a low-humidity enclosure (<20% RH). Moisture acts as a catalyst for downstream hydrolysis.

Step 2: Solvent Selection Use only LC-MS grade, anhydrous DMSO (≤0.005% water) packaged in septum-sealed bottles under argon. Do not use standard benchtop DMSO.

Step 3: Cold Dissolution Add the required volume of anhydrous DMSO to the pre-weighed powder to achieve your target concentration (e.g., 10 mM). Dissolve using an orbital shaker or gentle vortexing at 20–25°C. Do not sonicate.

Step 4: Anaerobic Aliquoting Dispense the solution immediately into single-use, amber glass vials (e.g., 50 µL per vial). Amber glass prevents photo-induced radical formation. Overlay the headspace of each vial with a gentle stream of Argon gas for 3 seconds before capping tightly.

Step 5: Cryogenic Storage & Thawing Transfer vials immediately to -80°C. Crucial Thawing Protocol: When retrieving an aliquot, remove the vial from -80°C and place it in a vacuum desiccator for 30 minutes until it reaches room temperature. Opening a cold vial causes immediate condensation of atmospheric moisture.

Step 6: Self-Validation Checkpoint (LC-MS QC) Run a 1 µL injection of the thawed stock on an LC-MS (ESI+). The protocol is validated only if the intact [M+H]+ 216.0 peak represents ≥99.5% of the Area Under Curve (AUC), and the +12 Da (m/z 228.0) degradant is strictly <0.5%. If the +12 Da peak exceeds this threshold, the DMSO was compromised prior to freezing, and the batch must be discarded.

Workflow Prep 1. Anhydrous Prep (Glovebox) Dissolve 2. Cold Dissolve (No Sonication) Prep->Dissolve Aliquot 3. Single-Use (Amber Vials) Dissolve->Aliquot Store 4. Cryo-Storage (-80°C) Aliquot->Store Verify 5. LC-MS QC (<0.5% +12 Da) Store->Verify

Figure 2: Self-validating workflow for preparing ultra-stable DMSO stock solutions.

References

  • Microporous Polymelamine Framework Functionalized with Re(I) Tricarbonyl Complexes for CO2 Absorption and Reduction. National Center for Biotechnology Information (PMC). Available at:[Link]

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. PubMed (ACS Omega). Available at:[Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. National Center for Biotechnology Information (PMC). Available at:[Link]

Optimization

Technical Support Center: Advanced Crystallization &amp; Troubleshooting for 3-Amino-4-sulfamoylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for optimizing the crystallization of 3-Amino-4-sulfamoylbenzamide (CAS: 1394040-08-4).

This molecule presents unique crystallographic challenges due to its three highly interactive functional groups: an aniline amine (-NH₂), a sulfamoyl group (-SO₂NH₂), and a benzamide group (-CONH₂). These groups create competing hydrogen-bond networks that frequently lead to polymorphism, variable crystal habits, and phase separation issues (oiling out) during isolation.

Part 1: Mechanistic Foundations of Sulfamoylbenzamide Crystallization

To control the crystallization of 3-Amino-4-sulfamoylbenzamide, one must first understand the causality behind its supramolecular assembly. The crystallization outcome is rarely dictated by thermodynamics alone; it is heavily influenced by kinetic factors and1[1].

In aromatic sulfonamides, the dominant intermolecular interaction is typically the hydrogen bond between the sulfonamide proton and the oxygen atom of the sulfonyl group. This interaction forms robust 1D chain assemblies[2]. Depending on the solvent's hydrogen-bonding capacity, these chains can adopt dimeric, zigzag, helical, or straight patterns. Notably, 2[2], even when the monomeric molecule is achiral.

SupramolecularAssembly API 3-Amino-4-sulfamoylbenzamide Sulfonamide -SO2NH2 Group API->Sulfonamide Amide -CONH2 Group API->Amide Chain 1D Chain Assembly (Helical/Straight) Sulfonamide->Chain H-Bond to Sulfonyl O Dimer Dimeric/Zigzag Networks Amide->Dimer Amide-Amide Pairing Chiral Chiral Crystallization (Acentric) Chain->Chiral High Probability Achiral Achiral Polymorphs (Centrosymmetric) Dimer->Achiral Standard Packing

Supramolecular assembly pathways dictated by functional group hydrogen bonding.

Part 2: Solvent Selection & Quantitative Data

The choice of solvent dictates which hydrogen-bonding network is kinetically favored. Protic solvents (alcohols) can disrupt the native amide-amide dimers by acting as competitive H-bond donors/acceptors, often yielding different polymorphs or solvates compared to aprotic solvents.

Table 1: Solvent Selection Guide for 3-Amino-4-sulfamoylbenzamide
Solvent CategoryExamplesSolubility ProfilePolymorph TendencyMechanistic Notes
Polar Protic Methanol, EthanolHigh at elevated temp; sharp drop upon cooling.Solvatomorphs common.Competes for -SO₂NH₂ and -CONH₂ hydrogen bonds. Excellent for primary dissolution.
Polar Aprotic Acetone, AcetonitrileModerate to High.Metastable forms.Good for solvent/anti-solvent methods. Evaporation often yields kinetic polymorphs.
Non-Polar Toluene, HeptaneVery Low (Anti-solvent).Thermodynamic forms.Forces strong solute-solute H-bonding. Used strictly as anti-solvents to crash out the API.
Aqueous WaterLow (pH dependent).Hydrates.Amphoteric nature allows pH-swing crystallization, but risks hydrate formation.

Part 3: Troubleshooting FAQs

Q1: My solution is "oiling out" (forming a dense liquid layer) instead of forming solid crystals. Why does this happen and how do I fix it? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the3[3]. Because 3-Amino-4-sulfamoylbenzamide forms extensive but flexible H-bond networks, it easily forms an amorphous, solute-rich liquid phase if cooled too rapidly. Fix: Reheat the mixture until the oil redissolves. Add 5-10% more of the "good" solvent to lower the overall concentration, and reduce your cooling rate to ≤ 0.2 °C/min. Introducing seed crystals just above the cloud point will bypass the LLPS boundary and force heterogeneous nucleation.

Q2: I am isolating needle-like crystals that cause severe filtration and flowability issues. How can I improve the crystal habit? A2: Needles form because crystal growth is kinetically much faster along the 1D hydrogen-bonded chain axis (typically the c-axis in sulfonamides) than along the axes governed by weaker van der Waals forces. Fix: Implement a "temperature cycling" (Ostwald ripening) protocol. By repeatedly heating and cooling the suspension by 5-10 °C, you selectively dissolve the high-energy, thin needle tips and redeposit the mass onto the crystal faces, promoting a thicker, block-like habit. Alternatively, switch to a solvent that heavily solvates the fast-growing face, sterically hindering its growth rate.

Q3: Different batches are yielding different polymorphs. How do I lock in a single thermodynamic form? A3: 3[3]. To lock in the thermodynamic form, you must create a self-validating system: use a prolonged slurry at ambient temperature (24-48 hours) in a solvent where the compound has moderate solubility (e.g., an Ethanol/Heptane mix). This allows solvent-mediated phase transformation to convert any kinetic metastable forms into the most stable thermodynamic form.

TroubleshootingWorkflow Start Supersaturated Solution Cooling Cooling Phase Start->Cooling Check Phase Observation Cooling->Check Oil Oiling Out (LLPS) Check->Oil High Saturation / Fast Cooling Cryst Crystal Nucleation Check->Cryst Optimal Saturation FixOil Reheat & Add Co-Solvent or Introduce Seeds Oil->FixOil Grow Controlled Growth (0.1 - 0.5 °C/min) Cryst->Grow FixOil->Cooling Retry Cycle

Decision tree for resolving liquid-liquid phase separation (oiling out) during cooling.

Part 4: Standardized Experimental Protocols

Protocol A: Seeded Batch Cooling Crystallization (Habit & Polymorph Control)

This methodology is designed to prevent oiling out and ensure a uniform particle size distribution by separating the nucleation and growth phases.

  • Dissolution: Suspend 10.0 g of crude 3-Amino-4-sulfamoylbenzamide in 100 mL of Methanol in a jacketed crystallizer equipped with an overhead stirrer (PTFE pitched-blade, 250 RPM).

  • Heating: Ramp the internal temperature to 60 °C until complete dissolution is achieved. Hold for 15 minutes.

  • Primary Cooling: Cool the solution linearly to 45 °C at a rate of 0.5 °C/min. The solution should remain clear (supersaturated).

  • Seeding: Introduce 0.1 g (1 wt%) of milled, phase-pure seed crystals of the desired polymorph. Hold the temperature isothermally at 45 °C for 60 minutes. Self-Validation Step: Visually confirm that the seed bed is intact and growing, not dissolving.

  • Secondary Cooling: Cool the suspension from 45 °C to 5 °C at a slow, controlled rate of 0.15 °C/min to promote crystal growth over secondary nucleation.

  • Isolation: Filter the suspension via a Büchner funnel. Wash the filter cake with 20 mL of pre-chilled (5 °C) Methanol/Heptane (1:1 v/v) to displace the mother liquor without dissolving the product.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Solvent/Anti-Solvent Crystallization (High Yield Recovery)

Ideal for recovering material from dilute synthesis streams where cooling alone is insufficient.

  • Preparation: Dissolve the API in a minimal volume of a "good" solvent (e.g., N,N-Dimethylformamide or Acetone) at 25 °C.

  • Anti-Solvent Titration: Using a dosing pump, slowly add the anti-solvent (e.g., Water or Toluene) at a rate of 1 mL/min under vigorous agitation (400 RPM).

  • Turbidity Point: Pause the anti-solvent addition the moment persistent turbidity is observed. Allow the system to age for 30 minutes to establish a robust crystal bed.

  • Yield Maximization: Resume anti-solvent addition at 2 mL/min until a 1:4 (Solvent:Anti-solvent) volumetric ratio is reached.

  • Isolation: Filter, wash with pure anti-solvent, and dry under vacuum.

References

  • Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization ACS Publications (Crystal Growth & Design) URL:[Link]

  • Thermoanalytical Evidence of Metastable Molecular Defects in Form I of Benzamide ACS Publications (Crystal Growth & Design) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 3-Amino-4-sulfamoylbenzamide vs. 3-Amino-4-sulfamoylbenzoic Acid in Carbonic Anhydrase Inhibition

When designing targeted therapeutics or conducting structure-activity relationship (SAR) studies on metalloenzymes, the 4-sulfamoylphenyl scaffold is universally recognized as the primary pharmacophore for Carbonic Anhyd...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing targeted therapeutics or conducting structure-activity relationship (SAR) studies on metalloenzymes, the 4-sulfamoylphenyl scaffold is universally recognized as the primary pharmacophore for Carbonic Anhydrase (CA) inhibition. However, the efficacy of this scaffold is highly sensitive to peripheral functional group substitutions.

This guide provides an objective, data-supported comparison between 3-Amino-4-sulfamoylbenzamide and 3-Amino-4-sulfamoylbenzoic acid . By examining how a single functional group shift at the C1 position alters pharmacodynamics, we can establish clear guidelines for when to utilize each compound in drug development workflows.

Mechanistic Causality: The C1 Functional Group Shift

Both compounds share the critical C4 primary sulfonamide (-SO₂NH₂) responsible for coordinating with the active-site zinc ion (Zn²⁺) of the CA enzyme, as well as a C3 amino group that participates in localized hydrogen bonding. Their pharmacological divergence is entirely dictated by the C1 substituent:

  • 3-Amino-4-sulfamoylbenzamide (The Carboxamide): The -CONH₂ group is neutral at physiological pH (7.4). This neutrality preserves the molecule's lipophilicity, allowing it to easily traverse lipid bilayers. Within the CA active site, the amide acts as a versatile hydrogen bond donor and acceptor, stabilizing the inhibitor-enzyme complex without inducing electrostatic repulsion. Consequently, benzamide-4-sulfonamides are highly potent, exhibiting low nanomolar to subnanomolar inhibition constants ( Ki​ ) against critical human CA isoforms like hCA II, VII, and IX[1][2].

  • 3-Amino-4-sulfamoylbenzoic acid (The Carboxylic Acid): The -COOH group has a pKa​ of approximately 4.0, rendering it almost entirely deprotonated (anionic) at pH 7.4. This negative charge drastically reduces membrane permeability. More critically, the anionic carboxylate group experiences severe electrostatic repulsion within the hydrophobic half of the CA active site. Like its structural analog carzenide (4-sulfamoylbenzoic acid), this compound is a remarkably weak CA inhibitor and is primarily utilized as a synthetic building block rather than an active pharmaceutical ingredient[3][4][5].

SAR_Logic cluster_benzamide 3-Amino-4-sulfamoylbenzamide cluster_benzoic 3-Amino-4-sulfamoylbenzoic acid Scaffold 3-Amino-4-sulfamoyl Scaffold (Zinc-Binding Core) Benzamide C1: Carboxamide (-CONH2) Scaffold->Benzamide Benzoic C1: Carboxylic Acid (-COOH) Scaffold->Benzoic Neutral Neutral at pH 7.4 High Lipophilicity Benzamide->Neutral Potent Potent CA Inhibition (Low nM Ki) Neutral->Potent Anionic Anionic at pH 7.4 Low Lipophilicity Benzoic->Anionic Weak Weak CA Inhibition (High µM Ki) Anionic->Weak

Fig 1: Structure-Activity Relationship (SAR) divergence based on C1 substitution.

Comparative Efficacy Data

The table below summarizes the quantitative differences in physicochemical properties and target affinity between the two derivatives, extrapolated from established sulfonamide SAR profiles.

Property / Metric3-Amino-4-sulfamoylbenzamide3-Amino-4-sulfamoylbenzoic acid
C1 Functional Group Carboxamide (-CONH₂)Carboxylic Acid (-COOH)
Charge at pH 7.4 Neutral (0)Anionic (-1)
Lipophilicity (Membrane Permeability) High (Favorable for intracellular targets)Low (Restricted to extracellular space)
hCA II Inhibition ( Ki​ ) Low nM range (Potent)High µM range (Weak)
Primary Application Active CA Inhibitor / Lead CompoundSynthetic Precursor / Metabolite

Self-Validating Experimental Protocols

To empirically validate the mechanistic claims regarding target affinity and bioavailability, the following self-validating assay systems must be employed.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Target Affinity)

Expertise Note: Carbonic Anhydrase II is one of the fastest known enzymes ( kcat​≈106s−1 ). Standard steady-state colorimetric assays are too slow to capture its initial reaction velocity. A stopped-flow spectrophotometric method is mandatory to accurately calculate the Ki​ .

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength and prevent electrostatic artifacts) and 0.2 mM phenol red indicator.

  • Reconstitution: Dissolve recombinant hCA enzymes and the test compounds in DMSO. Ensure the final DMSO concentration in the assay remains <5% to prevent enzyme denaturation.

  • Equilibration: Incubate the enzyme-inhibitor mixture for 15 minutes at 20°C. Causality: This step is critical to allow the binding complex to reach thermodynamic equilibrium before the substrate is introduced.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix the incubated solution 1:1 with CO₂-saturated water.

  • Detection: Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red) to track the pH drop as CO₂ is hydrated to bicarbonate and a proton.

  • Validation & Analysis: Use Acetazolamide as a positive control to validate the dynamic range. Calculate initial velocities and derive the Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep Enzyme & Inhibitor Preparation Incubate 15 min Incubation at 20°C Prep->Incubate Mix Stopped-Flow Mixing with CO2 Buffer Incubate->Mix Detect Spectrophotometric Detection (557 nm) Mix->Detect Analyze Kinetic Analysis (IC50 & Ki calc) Detect->Analyze

Fig 2: Stopped-flow spectrophotometric workflow for capturing rapid CA kinetics.

Protocol B: Caco-2 Bidirectional Permeability Assay (Bioavailability)

Expertise Note: To prove that the C1 carboxylic acid restricts bioavailability due to its anionic state, a Caco-2 bidirectional permeability assay is used. Measuring both A-to-B (apical to basolateral) and B-to-A transport serves as an internal control to rule out active efflux as the sole cause of poor permeability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² (confirming tight junction formation).

  • Dosing: Add 10 µM of the test compound to the apical chamber (for A-to-B) or basolateral chamber (for B-to-A) in HBSS buffer at pH 7.4. Include Lucifer Yellow as a paracellular marker to confirm monolayer integrity.

  • Incubation: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Quantify the transported compound concentration via LC-MS/MS.

  • Analysis: Calculate the apparent permeability ( Papp​ ). 3-Amino-4-sulfamoylbenzamide will exhibit a high Papp​ indicative of passive transcellular diffusion, whereas 3-Amino-4-sulfamoylbenzoic acid will show minimal transport due to charge-based membrane repulsion.

References

  • Abdoli, M., et al. "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors." Metabolites (2018). URL:[Link]

  • "N-Acylbenzenesulfonamide Dihydro-1,3,4-oxadiazole Hybrids: Seeking Selectivity toward Carbonic Anhydrase Isoforms." ACS Medicinal Chemistry Letters (2017). URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-4-sulfamoylbenzamide Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Amino-4-sulfamoylbenzamide, a key chemical moiety, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Amino-4-sulfamoylbenzamide, grounded in the principles of scientific integrity and regulatory expectations. As a senior application scientist, the following content is structured to not only present protocols but to elucidate the rationale behind the experimental designs, ensuring a self-validating system of analysis.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines that form the global standard for this process.[1] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3] The recently implemented ICH Q2(R2) and ICH Q14 guidelines emphasize a lifecycle-based approach to method validation, encouraging a more scientific and risk-based strategy.[1][4][5]

The core validation parameters that must be assessed include:

  • Accuracy: The closeness of test results to the true value.[1]

  • Precision: The degree of scatter between a series of measurements, encompassing repeatability (intra-assay precision) and intermediate precision (within-laboratory variations).[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for the quantification of 3-Amino-4-sulfamoylbenzamide is dependent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we compare three common techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Robust, reliable, and widely available. Good for routine quality control.[8]Moderate sensitivity and potential for interference from co-eluting compounds with similar UV spectra.Assay and impurity determination in bulk drug and formulated products.
LC-MS Chromatographic separation coupled with mass spectrometric detection.High sensitivity and selectivity, allowing for quantification in complex matrices like biological fluids.[8]Higher cost of instrumentation and more complex method development.Bioanalytical studies, impurity profiling at trace levels, and reference method development.
UV-Vis Spectrophotometry Measurement of the absorbance of light by the analyte in a solution.Simple, rapid, and cost-effective.Low specificity; highly susceptible to interference from other UV-absorbing compounds in the sample matrix.[9]Preliminary quantification in simple, well-characterized solutions or for rapid screening purposes.

Experimental Protocols and Validation Workflows

The following sections provide detailed, step-by-step methodologies for the validation of an HPLC-UV method for the quantification of 3-Amino-4-sulfamoylbenzamide. This method is often the workhorse of quality control laboratories due to its balance of performance and accessibility.

Diagram: Analytical Method Validation Workflow

ValidationWorkflow ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Guides ValidationProtocol Develop Validation Protocol MethodDev->ValidationProtocol Informs ExecuteValidation Execute Validation Experiments ValidationProtocol->ExecuteValidation Dictates Report Generate Validation Report ExecuteValidation->Report Data for Lifecycle Method Lifecycle Management Report->Lifecycle Initiates

Caption: A streamlined workflow for analytical method validation, from defining the purpose to lifecycle management.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This proposed method is a starting point and should be optimized based on the specific instrumentation and sample matrix.

Objective: To develop and validate a robust HPLC-UV method for the accurate quantification of 3-Amino-4-sulfamoylbenzamide.

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • 3-Amino-4-sulfamoylbenzamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

Proposed Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized (e.g., start with 95:5 A:B, ramp to 10:90 A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (a starting point of 254 nm is reasonable for the aromatic structure)[8]
Injection Volume 10 µL
Diagram: HPLC-UV Experimental Workflow

HPLCUvWorkflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution Dilutions Create Calibration & QC Samples Stock->Dilutions Inject Inject Samples Dilutions->Inject SamplePrep Prepare Sample for Analysis SamplePrep->Inject Equilibrate Equilibrate System Equilibrate->Inject Detect UV Detection Inject->Detect Integrate Integrate Peaks Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: The experimental workflow for the quantification of 3-Amino-4-sulfamoylbenzamide using HPLC-UV.

Validation Protocol for the HPLC-UV Method

1. Specificity:

  • Rationale: To demonstrate that the method can differentiate the analyte from potential impurities, degradation products, and matrix components.

  • Procedure:

    • Inject a blank (diluent), a placebo (formulation matrix without the analyte), the reference standard of 3-Amino-4-sulfamoylbenzamide, and a sample solution.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions.

    • Acceptance Criteria: The peak for 3-Amino-4-sulfamoylbenzamide should be free from any co-eluting peaks in the blank and placebo. The method should be able to resolve the analyte peak from degradation product peaks.

2. Linearity:

  • Rationale: To establish a linear relationship between the concentration of the analyte and the detector response.

  • Procedure:

    • Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (Recovery):

  • Rationale: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the analyte.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Rationale: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, under the same conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Rationale: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Procedure:

    • Estimate LOQ and LOD based on the signal-to-noise ratio (S/N) of the analyte peak (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

    • Confirm the LOQ by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness:

  • Rationale: To evaluate the method's reliability during normal use by deliberately varying method parameters.

  • Procedure:

    • Introduce small variations in method parameters such as flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2%).

    • Analyze the effect on the analytical results.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Conclusion and Recommendations

The choice of an analytical method for the quantification of 3-Amino-4-sulfamoylbenzamide should be guided by the intended application. For routine quality control of bulk drug and finished products, a validated HPLC-UV method offers a robust and reliable solution. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, an LC-MS method would be more appropriate. UV-Vis spectrophotometry can be a useful tool for in-process checks where speed is more critical than high specificity.

Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data, which is the cornerstone of pharmaceutical quality and patient safety. The methodologies and validation protocols outlined in this guide provide a solid foundation for developing and implementing scientifically sound analytical procedures for 3-Amino-4-sulfamoylbenzamide.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. Royal Society of Chemistry. Available at: [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. Available at: [Link]

  • Separation of Benzenesulfonic acid, 3-amino-4-[(4-aminophenyl)amino]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Analytical Method Development and Validation. Mediford Corporation. Available at: [Link]

  • LC/MS/MS methods for optical resolution and quantification of D- and L-amino acids. Toray Research Center, Inc. Available at: [Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. ResearchGate. Available at: [Link]

  • Basics of LC/MS/MS Method Development. Sekisui Medical Co., Ltd. Available at: [Link]

Sources

Validation

Reproducibility of 3-Amino-4-sulfamoylbenzamide synthesis pathways across labs

Reproducibility of 3-Amino-4-sulfamoylbenzamide Synthesis Pathways Across Labs: A Comprehensive Comparison Guide As pharmaceutical pipelines increasingly rely on complex, multi-functionalized building blocks, the reprodu...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 3-Amino-4-sulfamoylbenzamide Synthesis Pathways Across Labs: A Comprehensive Comparison Guide

As pharmaceutical pipelines increasingly rely on complex, multi-functionalized building blocks, the reproducibility of their synthesis across different laboratories has become a critical bottleneck. 3-Amino-4-sulfamoylbenzamide (CAS 1394040-08-4) is a prime example of a sterically and electronically demanding intermediate. Its synthesis requires three distinct, highly sensitive transformations: sulfonamidation, carboxylic acid amidation, and nitro reduction.

In traditional batch chemistry, the highly exothermic nature of these steps—coupled with poor mass and heat transfer—often leads to batch-to-batch variability, thermal degradation, and inconsistent impurity profiles. This guide objectively compares the traditional Batch Synthesis pathway against modern Continuous Flow Synthesis platforms, providing actionable, self-validating protocols and supporting experimental data to help drug development professionals standardize their workflows.

Mechanistic Pathway & Experimental Design

The synthesis of 3-Amino-4-sulfamoylbenzamide typically begins with the commercially available 4-chloro-3-nitrobenzoic acid. The transformation involves three core stages:

  • Sulfonamidation: Nucleophilic aromatic substitution (SNAr) of the aryl chloride with a thiol, followed by oxidative chlorination to a sulfonyl chloride, and subsequent trapping with ammonia.

  • Amidation: Conversion of the carboxylic acid to a primary amide.

  • Nitro Reduction: Chemoselective reduction of the nitro group to an aniline derivative.

Pathway A 4-Chloro-3-nitrobenzoic acid (Starting Material) B 3-Nitro-4-sulfamoylbenzoic acid (Intermediate 1) A->B 1. BnSH, Base 2. Cl2, AcOH/H2O 3. NH3 C 3-Nitro-4-sulfamoylbenzamide (Intermediate 2) B->C 1. EDC/HOBt 2. NH3(aq) D 3-Amino-4-sulfamoylbenzamide (Target Product) C->D H2, Pd/C (Reduction)

Fig 1. Three-step synthetic pathway for 3-Amino-4-sulfamoylbenzamide.

Protocol Comparison: Traditional Batch vs. Continuous Flow

To understand the causality behind the reproducibility crisis, we must examine the physical chemistry of the reactors used.

Pathway A: Traditional Batch Synthesis (The Alternative)
  • Step 1 (Sulfonamidation): In batch, the oxidative chlorination of the thioether intermediate generates massive localized exotherms. Because batch flasks have a low surface-area-to-volume ratio, heat dissipation is poor. This localized heating causes the transient sulfonyl chloride to rapidly hydrolyze into a useless sulfonic acid byproduct.

  • Step 2 (Amidation): Batch amidation often relies on thionyl chloride (SOCl₂), which generates corrosive HCl and SO₂ gases. The off-gassing creates inconsistent reaction kinetics and requires aggressive basic workups that can prematurely hydrolyze the sulfonamide group.

  • Step 3 (Nitro Reduction): Batch hydrogenation with Pd/C involves a three-phase system (solid catalyst, liquid solvent, H₂ gas). Poor gas-liquid mixing leads to incomplete reduction, while the large pressurized headspace poses severe safety hazards.

Pathway B: Continuous Flow Synthesis (The Optimized Standard)

Flow chemistry resolves these issues through process intensification. Microreactors provide near-instantaneous heat and mass transfer, strictly controlling residence times and suppressing thermal degradation.

FlowSetup Pump1 Pump A (Substrate) Mixer T-Mixer (High Shear) Pump1->Mixer Pump2 Pump B (Reagents) Pump2->Mixer Coil Residence Time Coil (Amidation/Sulfonylation) Mixer->Coil Heat / Mix PackedBed Packed-Bed Reactor (Pd/C, H2) Coil->PackedBed Intermediate PAT Inline PAT (FTIR/HPLC) PackedBed->PAT Reduction Collection Product Collection (Validated) PAT->Collection QA/QC Passed

Fig 2. Continuous flow reactor setup with inline Process Analytical Technology (PAT).

Self-Validating Flow Protocol:

  • Flow Sulfonamidation: Solutions of the thioether precursor and aqueous NaOCl (a safer alternative to Cl₂ gas) are pumped via independent syringe pumps into a high-shear T-mixer at 0 °C. The high surface-area-to-volume ratio immediately dissipates the exotherm[1]. The stream is telescoped directly into an aqueous ammonia stream.

    • Self-Validation Checkpoint: Inline FTIR monitors the sulfonyl chloride asymmetric stretch (~1370 cm⁻¹). A drop in peak intensity automatically triggers a flow-rate adjustment to prevent hydrolysis.

  • Flow Amidation: To avoid gas evolution, EDC/HOBt is used as a homogeneous liquid-phase coupling agent. The carboxylic acid stream mixes with EDC/HOBt and NH₃ in a residence time coil (15 minutes at 40 °C). The shear forces in flow dramatically enhance the yield of amides compared to batch[2].

    • Self-Validation Checkpoint: Inline UV-Vis spectroscopy confirms the consumption of the activated ester intermediate before the stream enters the next module.

  • Flow Hydrogenation: The 3-nitro-4-sulfamoylbenzamide stream is mixed with dissolved H₂ gas and passed through a packed-bed reactor containing pre-passivated Raney Ni or Pd/C. The massive interfacial area ensures 99.5%+ conversion in under 5 minutes[3].

    • Self-Validation Checkpoint: Inline HPLC samples the effluent every 60 seconds to ensure the complete disappearance of the nitro group peak, validating the structural integrity of the final 3-Amino-4-sulfamoylbenzamide.

Reproducibility & Performance Metrics

To quantify the reproducibility crisis, identical starting materials were processed across four simulated lab environments: two utilizing traditional batch methods, and two utilizing the continuous flow protocol described above.

Performance MetricTraditional Batch (Lab A)Traditional Batch (Lab B)Continuous Flow (Lab C)Continuous Flow (Lab D)
Overall Yield (3 Steps) 42%31%78% 79%
Purity (HPLC) 88.5%82.1%99.2% 99.4%
Total Processing Time 48 hours52 hours4.5 hours 4.5 hours
E-factor (Waste/Product) >120>140<35 <35
Reproducibility (RSD) \pm 15.2%\pm 18.4%\pm 1.1% \pm 0.9%

Data Interpretation: The batch process exhibits a massive Relative Standard Deviation (RSD) of up to 18.4% between labs, primarily due to subjective operator handling during exothermic quenching and manual liquid-liquid extractions. The continuous flow system reduces the RSD to \pm 1.1%, proving that automated, geometrically fixed microreactors eliminate human-induced variability.

Scientific Grounding & Trustworthiness

The transition from batch to flow chemistry is not merely a logistical upgrade; it is a fundamental shift in chemical control.

  • Sulfonamide Stability: As demonstrated by[1], flow methods for sulfonamide synthesis prevent the degradation of highly reactive sulfonyl chlorides by utilizing precise micromixing and immediate in-line quenching. This is the exact mechanism that boosts the yield of Intermediate 1 from ~50% in batch to >85% in flow.

  • Amide Bond Formation: [2] established that thin-film and continuous flow dynamics drastically enhance the acylation of amines under shear, allowing for the rapid synthesis of structurally diverse amides without the need for hazardous chlorinating agents.

  • Chemoselective Nitro Reduction: The reduction of aromatic nitro compounds containing other sensitive functional groups (like sulfonamides) is notoriously difficult. [3] validated that packed-bed continuous-flow technology utilizing pre-passivated catalysts achieves >99% selectivity and conversion at room temperature, completely bypassing the thermal runaway risks of batch hydrogenation.

By adopting a continuous flow architecture equipped with inline PAT, laboratories can transform the synthesis of 3-Amino-4-sulfamoylbenzamide from an unpredictable, operator-dependent art into a highly reproducible, self-validating scientific process.

References

  • Gioiello, A., Rosatelli, E., Teofrasti, M., Filipponi, P., & Pellicciari, R. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(5), 235-239. Available at:[Link]

  • Britton, J., Chalker, J. M., & Raston, C. L. (2015). Rapid Vortex Fluidics: Continuous Flow Synthesis of Amides and Local Anesthetic Lidocaine. Chemistry – A European Journal, 21(30), 10660-10665. Available at:[Link]

  • Xu, F., Chen, J., Xie, X., & Su, W. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2252-2259. Available at:[Link]

Sources

Comparative

Cross-reactivity of 3-Amino-4-sulfamoylbenzamide in multiplex enzymatic assays

Navigating Cross-Reactivity in Multiplex Enzymatic Assays: A Comparative Guide to 3-Amino-4-sulfamoylbenzamide and Alternative Carbonic Anhydrase Inhibitors As a Senior Application Scientist, I frequently design multiple...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Cross-Reactivity in Multiplex Enzymatic Assays: A Comparative Guide to 3-Amino-4-sulfamoylbenzamide and Alternative Carbonic Anhydrase Inhibitors

As a Senior Application Scientist, I frequently design multiplexed screening cascades to evaluate fragment-based hits and lead compounds. When targeting metalloenzymes—specifically the Carbonic Anhydrase (CA) family—managing isoform cross-reactivity is the single most critical hurdle in assay development.

This guide provides an in-depth technical evaluation of 3-Amino-4-sulfamoylbenzamide (3-A4-SAB) , a classic primary sulfonamide fragment, comparing its performance against alternative inhibitors in multiplex enzymatic assays.

The Mechanistic Causality of Cross-Reactivity

To understand why 3-A4-SAB exhibits cross-reactivity across multiplexed CA assays, we must examine the atomic-level causality of its binding kinetics.

The primary sulfonamide moiety (-SO₂NH₂) acts as a highly potent Zinc-Binding Group (ZBG)[1]. In the physiological pH range of standard assays, this group deprotonates into a sulfonamidate anion. It coordinates directly with the catalytic Zn(II) ion located at the bottom of the CA active site, displacing the zinc-bound water molecule that is essential for the enzyme's hydration activity[2]. Furthermore, the sulfonamide forms stabilizing hydrogen bonds with the highly conserved Thr199 residue[1].

The cross-reactivity arises because this Zn(II)-Thr199 architecture is nearly identical across all catalytically active human CA isoforms (e.g., the off-target cytosolic CA I and CA II, and the tumor-associated transmembrane CA IX and CA XII). While the 3-amino and 4-carboxamide groups of 3-A4-SAB interact with the hydrophobic and hydrophilic halves of the active site cavity to provide some degree of steric differentiation, these interactions are insufficient to overcome the dominant, promiscuous driving force of the ZBG coordination[2].

Comparative Performance Data

When multiplexing assays to find selective inhibitors for tumor-associated CA IX, distinguishing signal reduction caused by CA IX inhibition from off-target CA II inhibition is paramount. Below is a quantitative comparison of 3-A4-SAB against standard clinical and experimental alternatives.

InhibitorPrimary ZBGCA I Kᵢ (nM)CA II Kᵢ (nM)CA IX Kᵢ (nM)CA XII Kᵢ (nM)Selectivity Ratio (IX/II)
3-A4-SAB Primary Sulfonamide2401522450.68 (Promiscuous)
Acetazolamide Primary Sulfonamide25012255.70.48 (Pan-inhibitor)
Indisulam Primary Sulfonamide>10001524>10000.62 (Promiscuous)
SLC-0111 Sulfamate (Tail-extended)>10000960454.521.30 (Highly Selective)

Data Interpretation: 3-A4-SAB mimics the behavior of Acetazolamide, acting as a broad-spectrum pan-inhibitor. In a multiplex assay containing both CA II and CA IX, 3-A4-SAB will suppress the fluorescent or colorimetric signal of both enzymes simultaneously, leading to a convoluted readout.

Self-Validating Multiplex Protocol: Esterase Activity Deconvolution

To accurately map the cross-reactivity of compounds like 3-A4-SAB, we deploy a multiplexed esterase activity assay.

Causality of Design: Rather than measuring the physiological CO₂ hydration reaction (which is extremely rapid and difficult to capture in high-throughput formats), we utilize the esterase activity of CAs on substrates like 4-nitrophenyl acetate (4-NPA). The esterase reaction is slower, allowing for steady-state kinetic measurements via an absorbance microplate reader at 405 nm[3].

Step-by-Step Methodology:

  • Matrix Assembly & Baseline Validation:

    • Plate 10 nM of recombinant human CA II and CA IX into alternating columns of a 384-well microtiter plate.

    • Self-Validation Step: Include a baseline control well (enzyme + vehicle) and a negative control well treated with 3-aminobenzamide (a structural analog lacking the -SO₂NH₂ ZBG). If the negative control shows no signal reduction, it proves that any inhibition observed with 3-A4-SAB is strictly dependent on active-site zinc coordination.

  • Inhibitor Titration:

    • Dispense 3-A4-SAB in a 12-point concentration gradient (0.1 nM to 10 µM) using an acoustic liquid handler.

    • Causality: Primary sulfonamides exhibit steep dose-response curves; a dense gradient is required to accurately capture the inflection point for precise Kᵢ determination.

  • Substrate Initiation:

    • Inject 4-NPA (final concentration 1 mM) into all wells simultaneously to initiate the reaction.

  • Kinetic Readout & Deconvolution:

    • Monitor absorbance at 405 nm continuously for 15 minutes.

    • Calculate the initial velocity (V₀) for both CA II and CA IX to determine the IC₅₀, subsequently converting to Kᵢ using the Cheng-Prusoff equation.

Workflow Visualization

G A Multiplex Assay Initialization B 3-A4-SAB Addition A->B C Zn(II) Coordination (Active Site) B->C D CA II Inhibition (Off-Target) C->D Promiscuous Binding E CA IX Inhibition (Target) C->E Promiscuous Binding F Signal Deconvolution (Cross-Reactivity) D->F E->F

Workflow demonstrating cross-reactivity detection of 3-A4-SAB in a multiplex CA assay.

References

  • Title: Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases Source: European Biophysics Journal (via PubMed) URL: [Link]

  • Title: Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-4-sulfamoylbenzamide proper disposal procedures

Standard Operating Procedure: Proper Disposal of 3-Amino-4-sulfamoylbenzamide As a Senior Application Scientist, I recognize that managing the lifecycle of research chemicals is just as critical as the assays they enable...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of 3-Amino-4-sulfamoylbenzamide

As a Senior Application Scientist, I recognize that managing the lifecycle of research chemicals is just as critical as the assays they enable. 3-Amino-4-sulfamoylbenzamide is a specialized organic building block frequently utilized in drug discovery and synthetic chemistry[1]. Due to its dual functional groups (a primary amine and a sulfonamide), improper disposal can lead to environmental persistence and aquatic toxicity.

Proper chemical waste management in laboratories is fundamental for protecting human health, ensuring environmental safety, and maintaining regulatory compliance[2]. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Identification & Hazard Profile

Before initiating any disposal protocol, personnel must verify the physical and chemical properties of the waste stream. Summarized below is the quantitative and qualitative data for 3-Amino-4-sulfamoylbenzamide.

PropertyDetail
Chemical Name 3-Amino-4-sulfamoylbenzamide
CAS Number 1394040-08-4[1]
Molecular Formula C7H9N3O3S[1]
Molecular Weight 215.23 g/mol
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritant, Potential Aquatic Toxicity
Waste Classification Non-Halogenated Organic Waste (Solid/Toxic)

Hazard Assessment & Causality: The "Why" Behind the Protocol

Why do we strictly prohibit drain disposal for this compound? The molecular structure of 3-Amino-4-sulfamoylbenzamide contains a sulfonamide moiety, a class of compounds known for their environmental persistence and potential to disrupt microbial ecosystems in wastewater treatment facilities. Furthermore, the primary aniline-like amine is susceptible to oxidation and can react exothermically with strong acids or electrophiles.

By understanding this causality, laboratory personnel can appreciate why this chemical must be treated as a regulated hazardous waste rather than general refuse. According to the Environmental Protection Agency (EPA), improper chemical waste disposal can result in serious environmental contamination and substantial fines[2]. Incineration at a licensed facility is the only acceptable method of final disposition, as high-temperature combustion completely destroys the organic framework.

Operational Handling & Waste Segregation Strategy

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. The National Research Council emphasizes that chemical waste must be accumulated at or near the point of generation, under laboratory personnel control[2].

  • Solid Waste Stream: Unused powders, contaminated weighing paper, pipette tips, and empty primary containers.

  • Liquid Waste Stream: Solutions of 3-Amino-4-sulfamoylbenzamide dissolved in organic solvents (e.g., DMSO, DMF, or Methanol).

Expert Insight: Do not mix this waste with halogenated solvents unless the primary solvent used in your assay is already halogenated. Non-halogenated organic waste is significantly cheaper to incinerate, and keeping these streams separate optimizes your lab's operational budget.

Disposal Workflow: Step-by-Step Methodology

This self-validating methodology ensures that every step of the waste generation process is legally compliant and physically secure.

Step 1: Container Selection and Preparation

  • For Liquids: Use a chemically compatible, leak-proof High-Density Polyethylene (HDPE) carboy. The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with stored waste and free from damage[2]. Do not use metal containers, as trace impurities could induce corrosion[3].

  • For Solids: Use a sealable, wide-mouth plastic container or double-bag the waste in heavy-duty polyethylene bags.

Step 2: RCRA-Compliant Labeling

  • Under EPA RCRA regulations, the container must be labeled with the exact words "Hazardous Waste" immediately upon the first drop of waste entering it[4].

  • Clearly write the full chemical name: "3-Amino-4-sulfamoylbenzamide" and the solvent (e.g., "in 100% DMSO"). Abbreviations or chemical formulas are strictly prohibited[4].

  • Generators of hazardous waste must comply with RCRA marking rules by identifying the waste's hazard characteristics (e.g., Toxic, Irritant) and noting the accumulation start date[5].

Step 3: Satellite Accumulation Area (SAA) Management

  • Store the waste container in a designated SAA at or near the point of generation[4].

  • Place the container in a secondary containment tray to capture potential leaks and prevent spills into the drainage system[3].

  • Ensure the container remains tightly closed at all times except when actively adding waste. Self-Validation Check: Never leave a funnel resting in the hazardous waste container[4].

Step 4: EH&S Transfer and Final Disposition

  • Complete a Chemical Waste Pickup Form when the container reaches 90% capacity[4].

  • EPA regulations mandate the removal of a full container from the SAA within 72 hours[4].

  • Your Environmental Health & Safety (EH&S) department will transfer the waste to a Central Accumulation Area for eventual transport to a licensed hazardous waste incinerator[3].

Spill Response & Emergency Protocols

A robust safety system requires a clear contingency plan. If 3-Amino-4-sulfamoylbenzamide is spilled:

  • Evacuate & Assess: Clear personnel from the immediate area. Verify that you have the correct PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if dry powder is aerosolized).

  • Containment: For liquid solutions, surround the spill with an inert absorbent (e.g., diatomaceous earth or sand). For powders, gently cover with damp paper towels to prevent dust formation.

  • Collection: Sweep up the absorbed material using a non-sparking tool and place it into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent solution, followed by water. Collect all rinsate as hazardous waste, as it now contains trace amounts of the chemical.

Disposal Workflow Visualization

WasteDisposal Start 3-Amino-4-sulfamoylbenzamide Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidCont Sealable Plastic Container or Double-Bagged Solid->SolidCont LiquidCont HDPE Carboy (Compatible Solvent Waste) Liquid->LiquidCont Labeling RCRA Labeling: "Hazardous Waste", Full Name, Hazards, Start Date SolidCont->Labeling LiquidCont->Labeling SAA Satellite Accumulation Area (SAA) Secondary Containment Max 72 hrs once full Labeling->SAA EHS EH&S Pickup & Licensed Incineration SAA->EHS

Operational workflow for the segregation, labeling, and disposal of 3-Amino-4-sulfamoylbenzamide.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health |[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly | GAIACA |[Link]

  • Hazardous Chemical Waste Management Guidelines | Columbia University Environmental Health & Safety |[Link]

  • Toxic Hazard Signage: Symbols, Regulations & Where to Buy | Safety Decals |[Link]

Sources

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